Betulinic aldehyde oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(E)-hydroxyiminomethyl]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/b31-18+/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYZHONUJBNDJH-UXEVJXGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Journey from Birch Bark to a Bioactive Oxime: A Technical Guide to the Isolation and Synthesis of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the multi-step process for obtaining betulinic aldehyde oxime, a semi-synthetic derivative of the naturally abundant triterpenoid, betulin. While this compound itself is not found in nature, its precursor, betulin, is readily available from the bark of birch trees. This document provides a comprehensive overview of the natural occurrence of betulin, detailed protocols for its isolation, and the subsequent chemical syntheses required to produce betulinic aldehyde and its corresponding oxime.
Natural Occurrence and Isolation of Betulin
Betulin, a pentacyclic triterpenoid, is the primary starting material for the synthesis of this compound. It is most abundantly found in the outer bark of birch trees (Betula species).
Natural Sources and Abundance
Betulin is a major secondary metabolite in various birch species, giving the bark its characteristic white color. The concentration of betulin in birch bark can be significant, making it an economically viable source for extraction. While betulinic aldehyde has been reported in the stem bark of Tectona grandis, its natural abundance is very low, necessitating a synthetic approach for practical applications.[1]
Table 1: Betulin Content in Birch Bark
| Plant Source | Part | Betulin Content (% dry weight) | Reference |
| Betula species | Outer Bark | 8.8 - 24 | [2][3] |
| Betula platyphylla | Bark | Up to 30 |
Isolation of Betulin from Birch Bark: Experimental Protocols
The isolation of betulin from birch bark typically involves solvent extraction followed by purification steps. Several methods have been developed, with variations in solvents and purification techniques.
Protocol 1: Soxhlet Extraction with Ethanol
This method is noted for its high efficiency and technical simplicity.[4]
-
Materials:
-
Dried and ground outer bark of Betula pendula
-
Ethanol (96%)
-
Calcium hydroxide (Ca(OH)₂)
-
Benzene
-
Chloroform
-
Silica gel
-
Soxhlet apparatus
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
Place the ground birch bark into a thimble and insert it into the Soxhlet extractor.
-
Extract the bark with ethanol for a sufficient period (e.g., 8-12 hours) until the extraction is complete.
-
Concentrate the ethanolic extract using a rotary evaporator to obtain a crude extract.
-
Purification Step 1 (Removal of Acids): Dissolve the crude extract in ethanol and treat it with Ca(OH)₂ to precipitate acidic components, including betulinic acid. Filter the mixture to remove the precipitate.
-
Purification Step 2 (Crystallization/Precipitation): Concentrate the filtrate and utilize the differential solubility of betulin in solvents like benzene and chloroform to induce crystallization or precipitation, separating it from other impurities.
-
Purification Step 3 (Silica Gel Chromatography): For higher purity, dissolve the partially purified betulin in chloroform and pass it through a silica gel column to remove remaining impurities.
-
Collect the fractions containing pure betulin and recrystallize from a suitable solvent (e.g., ethanol) to obtain high-purity crystalline betulin (>99%).[4]
-
Protocol 2: Environmentally Benign Solvent Extraction
This improved protocol focuses on using less complicated procedures and more environmentally friendly solvents.
-
Materials:
-
Dried and ground birch bark
-
Environmentally benign solvents (e.g., ethyl acetate, acetone)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessels
-
-
Procedure:
-
Macerate or reflux the ground birch bark with a selected environmentally benign solvent.
-
Filter the mixture to separate the extract from the solid bark residue.
-
Concentrate the extract using a rotary evaporator.
-
Purify the crude betulin by recrystallization from a suitable solvent system. This process also allows for the isolation of byproducts like betulinic acid and lupeol.
-
Synthesis of Betulinic Aldehyde from Betulin
Betulinic aldehyde is synthesized through the selective oxidation of the primary hydroxyl group at the C-28 position of betulin.
Protocol 3: Selective Oxidation of Betulin
-
Materials:
-
Betulin
-
Pyridinium dichromate (PDC) or other selective oxidizing agents (e.g., TEMPO/NaClO₂/NaOCl)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent
-
Magnetic stirrer
-
Reaction flask
-
Silica gel for column chromatography
-
Eluting solvents (e.g., hexane/ethyl acetate mixtures)
-
-
Procedure:
-
Dissolve betulin in anhydrous dichloromethane in a reaction flask.
-
Add the selective oxidizing agent (e.g., PDC) to the solution. The reaction with TEMPO/NaClO₂/NaOCl at 35°C has been reported to yield 92% betulinic aldehyde.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction and work up the mixture by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain pure betulinic aldehyde.
-
Synthesis of this compound
The final step involves the conversion of the aldehyde group of betulinic aldehyde into an oxime through a condensation reaction with hydroxylamine.
Protocol 4: Oximation of Betulinic Aldehyde
-
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or pyridine as a base
-
Ethanol
-
Magnetic stirrer
-
Reaction flask
-
Reflux condenser
-
-
Procedure:
-
Dissolve betulinic aldehyde in ethanol in a reaction flask.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC). A quantitative yield has been reported for a similar reaction.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent to obtain the pure oxime.
-
Data Presentation
Table 2: Summary of Yields for Betulin Isolation and Synthesis of Derivatives
| Process | Starting Material | Product | Yield | Reference |
| Isolation | Birch Bark | Betulin | 8.8% - 30% (of dry bark weight) | |
| Oxidation | Betulin | Betulinic Aldehyde | 92% | |
| Oximation | Betulin Aldehyde-Ketone | Corresponding Oxime | Quantitative |
Visualizations
The overall process from natural source to the final synthetic product can be visualized as a linear workflow.
Caption: Workflow for the production of this compound.
The relationship between the key compounds in this process highlights the synthetic modifications starting from the natural precursor.
Caption: Synthetic pathway from betulin to its oxime derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. unravel-bbi.eu [unravel-bbi.eu]
- 3. WO2006105356A2 - Methods of manufacturing bioactive 3-esters of betulinic aldehyde and betulinic acid - Google Patents [patents.google.com]
- 4. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
Betulinic Aldehyde Oxime: A Technical Overview for Researchers
Introduction: Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid betulin, is a compound of significant interest in medicinal chemistry and drug development.[1][2] As a semisynthetic molecule, it leverages the biocompatible scaffold of betulin, which is abundantly found in the bark of birch trees.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols, tailored for researchers and scientists in the field. Its utility as a building block for more complex molecules and its potential as a bioactive agent underscore its importance in pharmaceutical and chemical research.[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 25613-12-1 | [4] |
| Molecular Formula | C₃₀H₄₉NO₂ | |
| Molecular Weight | 455.7 g/mol | |
| Synonyms | Betulin 28-oxime, Betulinal oxime, Betulinicaldehyde oxime | |
| Appearance | White to off-white powder | |
| Purity | ≥95% | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | |
| Storage | -20°C for long-term stability (≥ 4 years) |
Synthesis of this compound
The synthesis is a two-step process starting from betulin: 1) selective oxidation of the primary alcohol at C-28 to an aldehyde, and 2) subsequent oximation of the aldehyde.
Experimental Protocol 1: Synthesis of Betulinic Aldehyde from Betulin
The selective oxidation of betulin's C-28 primary alcohol to form betulinic aldehyde can be achieved using various methods. One effective method utilizes pyridinium chlorochromate (PCC).
Materials:
-
Betulin
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Column chromatography apparatus
Procedure:
-
Dissolve betulin (1 equivalent) in anhydrous dichloromethane.
-
Add PCC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, add silica gel to the mixture and stir for an additional 10 minutes.
-
Filter the mixture to remove the solid residue.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield pure betulinic aldehyde.
Experimental Protocol 2: Synthesis of this compound
The conversion of betulinic aldehyde to its corresponding oxime is a straightforward condensation reaction.
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (96%)
Procedure:
-
Dissolve betulinic aldehyde (1 equivalent) in 96% ethanol.
-
Add hydroxylamine hydrochloride (10 equivalents) and a base such as pyridine (10 equivalents) or sodium acetate to the solution.
-
Stir the reaction mixture, optionally under heating (e.g., 110°C under an argon atmosphere), for several hours (e.g., 5 hours) until the reaction is complete (monitored by TLC).
-
After cooling, add saturated brine to the reaction mixture.
-
Extract the product with an organic solvent like chloroform.
-
Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain this compound, which can be further purified if necessary.
Biological Activity
This compound has demonstrated notable bioactivity, particularly in antimicrobial and anticancer screenings.
| Activity Type | Details | Concentration | Target Organism/Cell Line | Reference |
| Antimicrobial | Active against various bacteria and fungi | 50 µM | E. aerogenes, E. coli, E. faecalis, P. aeruginosa, S. aureus, C. albicans | |
| Anti-leishmanial | Active against amastigotes | 50 µM | L. donovani | |
| Cytotoxicity | Cytotoxic to hepatocellular carcinoma cells | 50 µM | Huh7 |
Potential Mechanisms of Action (Inferred from Betulinic Acid)
While specific signaling pathways for this compound are not extensively detailed, the mechanisms of its parent compound, betulinic acid, have been widely studied. These pathways represent promising areas for the investigation of the oxime derivative's mechanism of action.
PI3K/Akt Signaling Pathway
Betulinic acid has been shown to induce apoptosis in cancer cells by downregulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Inhibition leads to cell cycle arrest and apoptosis. The process is often initiated by an increase in intracellular reactive oxygen species (ROS).
Mitochondrial Apoptosis Pathway
A primary mechanism of betulinic acid's anticancer effect is the induction of apoptosis through the mitochondrial pathway. This involves altering the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Nrf2/HO-1 and MAPK Signaling Pathways
Betulinic acid also exhibits protective effects in certain contexts by modulating oxidative stress and inflammation. It can activate the Nrf2/HO-1 pathway, which is critical for antioxidant defense, while simultaneously inhibiting pro-inflammatory MAPK pathways like p38 and JNK.
Key Experimental Protocols in Bioactivity Screening
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate to allow for attachment.
-
Prepare serial dilutions of the this compound from the stock solution in the culture medium.
-
Treat the cells with the various concentrations of the compound and include appropriate controls (untreated cells, vehicle control with DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Hoechst 33342 Staining for Apoptosis
Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed or fragmented chromatin.
Materials:
-
Cells seeded on coverslips or in multi-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Hoechst 33342 staining solution
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Incubate the cells with the Hoechst 33342 staining solution in the dark for 10-15 minutes.
-
Wash the cells to remove excess stain.
-
Mount the coverslips or view the plate directly under a fluorescence microscope.
-
Observe and capture images of the cell nuclei. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.
References
- 1. WO2006105356A2 - Methods of manufacturing bioactive 3-esters of betulinic aldehyde and betulinic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde [mdpi.com]
- 4. This compound | 25613-12-1 | ABA61312 [biosynth.com]
An In-depth Technical Guide on the Solubility and Stability of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of betulinic aldehyde oxime, a pentacyclic triterpenoid derivative of betulin.[1] Due to the limited availability of public data specifically for this compound, this guide also incorporates established methodologies and best practices for analogous compounds, offering a framework for its handling, formulation, and stability assessment.
Physicochemical Properties
This compound, also known as Betulin 28-oxime, is a derivative of betulin, a naturally occurring triterpene.[1][2] It is recognized for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and has shown promise in the development of anti-inflammatory and anticancer agents.[2]
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₉NO₂ | [1] |
| Molecular Weight | 455.7 g/mol | |
| CAS Number | 25613-12-1 | |
| Appearance | White to off-white powder | |
| Purity (typical) | ≥95% (HPLC) | |
| Storage (short-term) | -20°C (up to 1 month for stock solutions) | |
| Storage (long-term) | -80°C (up to 6 months for stock solutions) or 2-8°C for solid form |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation possibilities. Currently, detailed quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively published. However, qualitative and some quantitative data are available.
Table 2.1: Reported Solubility of this compound
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | |
| Ethanol | 30 mg/mL |
For practical applications, it is often necessary to determine solubility in a broader array of solvents and buffer systems. The following section outlines a standard protocol for determining the equilibrium solubility of a compound like this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent or buffer at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, etc.)
-
Scintillation vials or amber glass vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure all solid material is removed, centrifugation of the aliquot is recommended.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or other suitable method.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. Specific stability data for this compound is not widely available in the literature. Therefore, a general framework for conducting forced degradation studies is presented below.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to identify potential degradation pathways.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Degradation:
-
Acidic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.
-
Neutral Conditions: Mix an aliquot of the stock solution with an equal volume of water and incubate under the same conditions.
-
At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
Analyze samples at various time points by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the light-exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 70°C) for a defined period.
-
Analyze the sample by HPLC.
-
Analysis of Results: For each stress condition, the percentage of degradation should be calculated. The chromatograms should be examined for the appearance of new peaks, which would indicate degradation products. A good stability-indicating method will be able to separate the parent peak from all degradation product peaks.
Visualization of Experimental Workflows
Synthesis of this compound
The synthesis of this compound typically starts from betulin, which is first oxidized to betulinic aldehyde. The aldehyde is then reacted with hydroxylamine to form the oxime.
Caption: Synthetic pathway of this compound from Betulin.
Forced Degradation Study Workflow
The workflow for a forced degradation study is a systematic process to evaluate the stability of a drug substance under various stress conditions.
Caption: General workflow for a forced degradation study.
Conclusion
This technical guide provides an overview of the available information on the solubility and stability of this compound. While specific data is limited, the provided experimental protocols for solubility determination and forced degradation studies offer a robust framework for researchers and drug development professionals to characterize this promising compound. The successful development of pharmaceuticals based on this compound will depend on a thorough understanding of these fundamental physicochemical properties. Further research is warranted to establish a comprehensive solubility and stability profile for this molecule.
References
The Emerging Bioactive Potential of Betulinic Aldehyde Oxime: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid betulin, is emerging as a compound of significant interest in the field of drug discovery. While its parent compound, betulinic acid, has been extensively studied for its diverse pharmacological activities, the bioactivity of this compound is a more nascent area of research. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on its anticancer, antiviral, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes described molecular pathways to serve as a valuable resource for researchers and professionals in drug development.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from betulin, which is readily available from the bark of birch trees. The first step is the selective oxidation of the primary hydroxyl group at C-28 of betulin to an aldehyde group, yielding betulinic aldehyde. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) in anhydrous dichloromethane.[1]
Following the synthesis of betulinic aldehyde, the oxime is formed by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine in an ethanol solution. The reaction mixture is typically stirred at an elevated temperature to ensure completion.[2]
Bioactivity of this compound
Current research, though limited, suggests that this compound possesses a range of bioactive properties, including cytotoxic, antiviral, and antimicrobial activities.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been reported to be cytotoxic to Huh7 hepatocellular carcinoma cells at a concentration of 50 µM.[3] One study reported a specific IC50 value for the cytotoxicity of betulin-28-oxime (this compound) towards hepatocytes as 25 µM.[4][5] While direct and extensive quantitative data for a wide range of cancer cell lines are still emerging, the cytotoxic potential of this compound warrants further investigation.
Table 1: Cytotoxicity of this compound
| Compound Name | Cell Line | Activity | Value | Reference(s) |
| This compound | Hepatocytes | IC50 | 25 µM | |
| This compound | Huh7 | Cytotoxicity | Active at 50 µM |
Antiviral Activity
The antiviral potential of this compound and related triterpenoid oximes has been explored. While specific EC50 values for this compound are not yet widely reported in publicly available literature, the parent compounds, betulinic and betulonic acids, have shown activity against viruses such as herpes simplex virus type I, influenza FPV/Rostock, and ECHO 6 virus. This suggests that the oxime derivative may also possess antiviral properties that require further detailed investigation.
Antimicrobial Activity
This compound has shown promising activity against a spectrum of microbial pathogens. It is reported to be active against Enterobacter aerogenes, Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans when used at a concentration of 50 µM. Additionally, it has demonstrated activity against Leishmania donovani amastigotes at the same concentration.
Table 2: Antimicrobial Spectrum of this compound
| Compound Name | Microorganism | Activity | Concentration | Reference(s) |
| This compound | Enterobacter aerogenes | Active | 50 µM | |
| This compound | Escherichia coli | Active | 50 µM | |
| This compound | Enterococcus faecalis | Active | 50 µM | |
| This compound | Pseudomonas aeruginosa | Active | 50 µM | |
| This compound | Staphylococcus aureus | Active | 50 µM | |
| This compound | Candida albicans | Active | 50 µM | |
| This compound | Leishmania donovani | Active | 50 µM |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature concerning the bioactivity of this compound and its parent compounds.
Synthesis of Betulinic Aldehyde
-
Materials: Betulin, pyridinium chlorochromate (PCC), anhydrous dichloromethane, silica gel.
-
Procedure:
-
Dissolve the corresponding 3-substituted triterpene (e.g., betulin) (0.22 mmol) in anhydrous dichloromethane (3.5 mL).
-
Add PCC (0.07 g, 0.33 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add silica gel (1 g) to the mixture and stir for an additional 10 minutes.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography.
-
Synthesis of this compound
-
Materials: Betulonic acid (as a precursor to the aldehyde), hydroxylamine hydrochloride (NH₂OH·HCl), pyridine, 96% ethanol.
-
Procedure:
-
Dissolve betulonic acid (1 g; 2.2 mmol), NH₂OH·HCl (1.53 g; 22 mmol), and pyridine (1.78 mL; 22 mmol) in 96% ethanol (50 mL).
-
Stir the solution at 110 °C under an argon atmosphere using a Dimroth condenser for 5 hours.
-
After cooling, add saturated brine to the reaction mixture.
-
Extract the organic layer with chloroform.
-
Dry the organic solution over anhydrous sodium sulphate.
-
Cytotoxicity Assessment (MTT Assay)
-
Materials: 96-well plates, cell culture medium, test compound (this compound), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 × 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 1.5 to 4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., 130 µL of DMSO) to dissolve the formazan crystals.
-
Incubate with shaking for approximately 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on its parent compound, betulinic acid, provide valuable insights into potential mechanisms of action. Betulinic acid is known to induce apoptosis in cancer cells through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS) and modulation of key signaling cascades like PI3K/Akt and NF-κB.
Potential Apoptotic Pathway
Based on the known mechanisms of betulinic acid, a plausible apoptotic pathway induced by this compound could involve the following steps:
Figure 1: Potential ROS-mediated mitochondrial apoptotic pathway of this compound.
Potential Modulation of PI3K/Akt and NF-κB Signaling
Betulinic acid has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and proliferation. It is plausible that this compound may exert its anticancer effects through similar mechanisms.
Figure 2: Potential inhibition of PI3K/Akt and NF-κB pathways by this compound.
Conclusion and Future Directions
This compound is a promising bioactive compound with demonstrated cytotoxic and antimicrobial activities. While current research provides a foundational understanding of its potential, further in-depth studies are required to fully elucidate its pharmacological profile. Future research should focus on:
-
Expanding the scope of bioactivity screening: Testing against a wider panel of cancer cell lines, viruses, and microbial strains to establish a comprehensive activity profile and determine more specific IC50, EC50, and MIC values.
-
Elucidating detailed mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action in inducing cell death and inhibiting microbial growth.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating a broader range of derivatives to identify key structural features responsible for its bioactivity and to optimize its potency and selectivity.
-
In vivo studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in a physiological context.
The information compiled in this technical guide highlights the potential of this compound as a lead compound for the development of new therapeutic agents. Continued research in this area is crucial to unlock its full clinical potential.
References
- 1. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Betulinic Aldehyde Oxime: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulin. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by presenting detailed spectroscopic information, experimental protocols for its synthesis, and insights into its biological significance.
Spectroscopic Data
The structural elucidation of this compound (also known as betulin-28-oxime) is paramount for its identification, purity assessment, and further investigation. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~3.20 | m |
| H-29a | ~4.72 | s |
| H-29b | ~4.60 | s |
| H-28 (CH=NOH) | ~7.50-8.10 | s |
| -NOH | ~9.50-10.50 | br s |
| Methyl Protons | ~0.75-1.70 | s |
| Methylene/Methine Protons | ~0.80-2.50 | m |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~79.0 |
| C-20 | ~150.0 |
| C-28 (C=NOH) | ~155.0-160.0 |
| C-29 | ~109.8 |
| Methyl Carbons | ~14.0-28.0 |
| Methylene/Methine Carbons | ~18.0-60.0 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group of the oxime, the carbon-nitrogen double bond, and the olefinic group of the lupane skeleton.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (oxime) | 3200-3600 | Broad |
| C-H (alkane) | 2850-3000 | Strong |
| C=N (oxime) | 1620-1680 | Medium |
| C=C (alkene) | 1640-1650 | Medium |
| C-O | 1000-1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₃₀H₄₉NO₂), the expected molecular weight is approximately 455.7 g/mol .[1]
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]+ | ~455.7 |
| [M+H]+ | ~456.7 |
| [M+Na]+ | ~478.7 |
Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from betulin, which is readily available from birch bark.
Step 1: Oxidation of Betulin to Betulinic Aldehyde
Materials:
-
Betulin
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve betulin in anhydrous DCM.
-
Add PCC to the solution in a stepwise manner while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to obtain crude betulinic aldehyde.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Step 2: Oximation of Betulinic Aldehyde
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or sodium acetate as a base
-
Ethanol as solvent
Procedure:
-
Dissolve betulinic aldehyde in ethanol.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine) in ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Significance and Potential Applications
This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.
-
Antimicrobial Activity: It has shown activity against various bacteria and fungi.[1]
-
Cytotoxic Activity: The compound has exhibited cytotoxicity against certain cancer cell lines.[1]
The therapeutic potential of this compound warrants further investigation into its mechanism of action and structure-activity relationships.
Visualizations
To illustrate the key processes and relationships discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationship of this compound's activities and applications.
References
An In-depth Technical Guide to the Preliminary In Vitro Screening of Betulinic Aldehyde Oxime
This technical guide provides a comprehensive overview of the preliminary in vitro screening of betulinic aldehyde oxime, a pentacyclic triterpenoid derivative of betulin. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visualizations of key biological pathways and workflows.
Introduction
Betulinic acid and its derivatives have garnered significant attention in oncology research for their potent antitumor activities.[1] These compounds, derived from natural sources like the bark of birch trees, have demonstrated selective cytotoxicity against a variety of cancer cell lines, often inducing apoptosis through the mitochondrial pathway.[1][2] this compound (CAS No. 25613-12-1), a specific derivative, has been investigated for its cytotoxic and antimicrobial properties.[3] This guide details the fundamental methodologies for its synthesis and in vitro evaluation.
Experimental Protocols
Synthesis of this compound
The synthesis of oxime derivatives from betulinic aldehyde or related structures is a crucial first step. A general protocol involves the condensation of the aldehyde with hydroxylamine.
Materials:
-
Betulinic aldehyde-ketone precursor
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the betulinic aldehyde precursor in ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated through standard workup procedures, such as precipitation by adding water, followed by filtration and purification (e.g., recrystallization or column chromatography) to yield the this compound.[4]
Cell Culture
Standard aseptic cell culture techniques are required for maintaining the cancer cell lines used in cytotoxicity screening.
Materials:
-
Human cancer cell lines (e.g., Huh7, MEL-2, KB, CCRF-CEM, G-361)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubator set to 37°C with a 5% CO₂ atmosphere.
Procedure:
-
Maintain cell lines in T-75 flasks with the appropriate supplemented medium.
-
Passage the cells regularly (typically every 2-3 days) to maintain exponential growth.
-
Prior to experiments, harvest cells using trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion) to ensure a healthy cell population (>90% viability).
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
96-well flat-bottom microtiter plates
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Add the diluted compound to the wells, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%). Include wells with untreated cells (vehicle control) and medium-only blanks.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxic activity of this compound and related oxime derivatives against various human cancer cell lines.
| Compound | Cell Line | Assay Type | Result | Citation |
| This compound | Huh7 (Hepatocellular Carcinoma) | Cytotoxicity | Cytotoxic at 50 µM | |
| This compound | Various Microbes (E. aerogenes, E. coli, etc.) | Antimicrobial | Active at 50 µM |
Table 1: Reported Activity of this compound.
| Compound | Cell Line | IC₅₀ (µM) | Citation |
| Betulonic acid oxime | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | |
| Betulonic acid oxime | G-361 (Malignant Melanoma) | 21.3 ± 2.8 | |
| Betulin aldehyde-ketone oxime (Compound 9) | MEL-2 (Melanoma) | >20 µg/mL | |
| Betulin aldehyde-ketone methoxyl oxime (Compound 10) | MEL-2 (Melanoma) | >20 µg/mL |
Table 2: IC₅₀ Values for Related Betulinic Oxime Derivatives.
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and molecular mechanisms.
Caption: Overall experimental workflow for the in vitro screening of this compound.
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: Proposed mitochondrial (intrinsic) pathway of apoptosis induced by betulinic acid derivatives.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of betulinic acid, the parent compound, is strongly linked to its ability to directly trigger the mitochondrial pathway of apoptosis, independent of p53 status in many cancer cells. This process involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.
-
Cytochrome c , upon release into the cytosol, associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.
-
Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs).
-
Caspase-9 then activates executioner caspases, such as caspase-3, which cleave cellular substrates like PARP, ultimately leading to the biochemical and morphological hallmarks of apoptosis.
While this pathway is well-documented for betulinic acid, it represents the most probable mechanism of action for its derivatives, including this compound, warranting further investigation through specific apoptosis assays (e.g., caspase activity assays, Western blotting for cleaved PARP, and mitochondrial membrane potential analysis).
Conclusion
This compound is a derivative of a well-established class of anticancer compounds. The preliminary in vitro screening process, grounded in robust protocols for synthesis, cell culture, and cytotoxicity assessment, is fundamental to evaluating its potential as a therapeutic agent. The data suggests that oxime derivatives of betulinic acid possess cytotoxic properties, likely mediated through the induction of the intrinsic apoptosis pathway. This guide provides the necessary framework for researchers to conduct these initial evaluations and contribute to the development of novel cancer therapeutics.
References
- 1. Betulinic Acid for cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Early-Stage Toxicological Profile of Betulinic Aldehyde Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide summarizes the currently available public information regarding the early-stage toxicological profile of betulinic aldehyde oxime. It is crucial to note that dedicated, in-depth toxicological studies on this specific compound are limited. Much of the detailed experimental context and data on related compounds are provided for informational purposes and to guide future research.
Introduction
This compound is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid found in the bark of several tree species, most notably the birch tree. Betulin and its derivatives, such as betulinic acid, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide focuses on the nascent understanding of the toxicological profile of this compound to support early-stage drug development and research initiatives.
In Vitro Cytotoxicity
The primary toxicological data available for this compound pertains to its in vitro cytotoxicity. Studies have demonstrated its effects on both cancerous and non-cancerous cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the key quantitative findings on the cytotoxic effects of this compound.
| Cell Line | Cell Type | Assay Type | Endpoint | Result | Reference(s) |
| Primary Hepatocytes | Normal Liver Cells | Not Specified | IC₅₀ | 25 µM | [1] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | Cytotoxic Concentration | 50 µM |
Experimental Protocols
While specific, detailed experimental protocols for the toxicological evaluation of this compound are not extensively published, this section outlines a representative methodology for an in vitro cytotoxicity assay commonly used for novel chemical entities, based on protocols for other betulin derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Target cell line (e.g., HepG2, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Genotoxicity and Acute Toxicity Profile (Inferred from Related Compounds)
Direct studies on the genotoxicity and acute in vivo toxicity of this compound are currently lacking in the public domain. However, data from its parent compound, betulin, and the closely related derivative, betulinic acid, can provide some preliminary insights.
-
Betulin: An acute toxicity study in rats and mice showed no lethal effects or significant signs of toxicity after intragastric administration at doses up to 16 g/kg and after a single intraperitoneal injection in rats at a dose of 4 g/kg. This suggests a very low order of acute toxicity for the parent compound.
-
Betulinic Acid: Studies on the genotoxic and mutagenic properties of synthetic betulinic acid using the Ames test and SOS chromotest did not detect any such properties.
It must be emphasized that these findings are for related compounds and the toxicological profile of this compound may differ.
Potential Signaling Pathways in Toxicity
The precise molecular mechanisms underlying the cytotoxicity of this compound have not been elucidated. However, research on other betulin derivatives suggests potential involvement of key cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis through the mitochondrial pathway. A potential area of investigation could be the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation and has been implicated in the mechanism of action of other betulin derivatives.
References
Hypothesized Mechanisms of Action for Betulinic Aldehyde Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a compound of interest for its potential therapeutic applications. While research specifically elucidating its mechanisms of action is in its nascent stages, a significant body of evidence from studies on its precursors, betulinic acid and betulinic aldehyde, provides a strong foundation for hypothesizing its biological activities. This technical guide synthesizes the available data on this compound and extrapolates potential mechanisms of action based on the well-documented pathways of its parent compounds. The primary hypothesized mechanisms include the induction of apoptosis through the intrinsic mitochondrial pathway, modulation of key cellular signaling cascades such as PI3K/Akt and NF-κB, and exertion of anti-inflammatory and antimicrobial effects. This document aims to provide a comprehensive overview to guide future research and drug development efforts.
Introduction
This compound is a derivative of betulinic aldehyde, which can be synthesized from betulinic acid, a lupane-type triterpenoid found in the bark of several plant species, notably the white birch (Betula pubescens). The structural modification of the aldehyde to an oxime group can alter the compound's physicochemical properties, potentially enhancing its bioavailability and biological activity. While direct studies on this compound are limited, its structural similarity to betulinic acid allows for the formulation of informed hypotheses regarding its mechanisms of action. Betulinic acid itself is known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward reaction of betulinic aldehyde with hydroxylamine. This reaction is a classic condensation of an aldehyde with a hydroxylamine derivative to form an oxime.
General Experimental Protocol: Oximation of an Aldehyde
The conversion of an aldehyde to an oxime generally involves the following steps:
-
Dissolution: The aldehyde is dissolved in a suitable solvent, often an alcohol such as ethanol.
-
Addition of Hydroxylamine: Hydroxylamine hydrochloride, often in the presence of a base like sodium acetate or pyridine to neutralize the HCl, is added to the solution.
-
Reaction: The mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic byproducts. The crude product is extracted with an organic solvent, dried, and purified, commonly by column chromatography or recrystallization, to yield the pure oxime.
Hypothesized Anticancer Mechanisms of Action
The primary therapeutic potential of this compound is hypothesized to be in oncology, largely based on the extensive research into betulinic acid's anticancer properties.
Induction of Apoptosis via the Mitochondrial Pathway
A central mechanism of action for betulinic acid is the direct induction of apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[1][2] It is hypothesized that this compound retains this critical function.
This pathway involves:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The compound is thought to directly interact with the mitochondrial membrane, leading to the release of pro-apoptotic factors.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key initiating event.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. Betulinic acid has been shown to downregulate this pathway, and it is plausible that this compound shares this activity.[3] Molecular docking studies have also suggested that derivatives of betulinic aldehyde can fit into the active site of Akt.[4]
The hypothesized mechanism involves:
-
Inhibition of PI3K/Akt Activation: this compound may suppress the phosphorylation and subsequent activation of Akt.
-
Upregulation of Cell Cycle Inhibitors: Inhibition of Akt can lead to the increased expression of cell cycle inhibitors like p21 and p27, resulting in cell cycle arrest.
-
Modulation of Apoptotic Proteins: A decrease in Akt activity can lead to the de-inhibition of pro-apoptotic proteins such as Bad.
Quantitative Data on Cytotoxicity
While extensive data is not yet available, some studies have reported the cytotoxic effects of this compound.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | Huh7 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 50 | [5] |
| This compound | Hepatocytes | Cytotoxicity Assay | 25 |
Hypothesized Anti-inflammatory Mechanisms of Action
Betulinic acid and its derivatives have demonstrated significant anti-inflammatory properties, suggesting a similar potential for this compound.
The proposed mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: The compound may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
-
Downregulation of Inflammatory Enzymes: It is hypothesized to inhibit the expression of enzymes like COX-2 and iNOS, which are key players in the inflammatory response.
-
Modulation of the NF-κB Pathway: A key anti-inflammatory mechanism of betulinic acid is the inhibition of the NF-κB signaling pathway. This compound may also prevent the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity.
Quantitative Data on Antimicrobial Activity
| Compound | Microorganism | Activity | Concentration (µM) | Reference |
| This compound | E. aerogenes | Active | 50 | |
| This compound | E. coli | Active | 50 | |
| This compound | E. faecalis | Active | 50 | |
| This compound | P. aeruginosa | Active | 50 | |
| This compound | S. aureus | Active | 50 | |
| This compound | C. albicans | Active | 50 | |
| This compound | L. donovani amastigotes | Active | 50 |
The precise mechanism of its antimicrobial action is not yet elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes, similar to other triterpenoids.
Future Directions and Conclusion
The available evidence strongly suggests that this compound is a promising bioactive compound with potential applications in cancer therapy, anti-inflammatory treatments, and as an antimicrobial agent. The hypothesized mechanisms of action, largely extrapolated from its well-studied precursor betulinic acid, center on the induction of apoptosis, modulation of key signaling pathways like PI3K/Akt and NF-κB, and inhibition of inflammatory mediators.
To validate these hypotheses and further elucidate the therapeutic potential of this compound, future research should focus on:
-
Detailed Mechanistic Studies: Investigating the specific molecular targets and signaling pathways directly affected by this compound.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic efficacy and safety in preclinical animal models of cancer and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
References
- 1. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Synthesis of Betulinic Aldehyde Oxime
Introduction
This compound is a derivative of betulin, a naturally occurring pentacyclic triterpenoid found in the bark of birch trees.[1][2] This compound and its precursors are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide range of biological activities, including potential antimicrobial and cytotoxic properties.[1] this compound serves as a key intermediate in the synthesis of novel therapeutic agents.[3] This document provides detailed protocols for the two-step synthesis of this compound, starting from betulin. The first step involves the selective oxidation of the primary hydroxyl group of betulin at the C-28 position to yield betulinic aldehyde. The second step is the subsequent conversion of the aldehyde to the corresponding oxime.
Chemical Structures and Reaction Scheme
The synthesis proceeds in two main stages:
-
Oxidation: Selective oxidation of Betulin to Betulinic Aldehyde.
-
Oximation: Conversion of Betulinic Aldehyde to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| Betulin | C₃₀H₅₀O₂ | 442.72 | 473-98-3 | White crystalline powder |
| Betulinic Aldehyde | C₃₀H₄₈O₂ | 440.70 | 13159-24-5 | White solid |
| This compound | C₃₀H₄₉NO₂ | 455.73 | 25613-12-1 | White to off-white powder[3] |
Table 2: Synthesis Yields and Purity
| Reaction Step | Method | Reported Yield | Reported Purity | Reference |
| Betulin → Betulinic Aldehyde | TEMPO/NaClO₂/NaOCl | 92% | Not specified | |
| Betulin → Betulinic Aldehyde | Electrochemical (TEMPO) | 90% | 95% selectivity | |
| Betulin → Betulinic Aldehyde | CrO₃ on Silica Gel | 64% | Not specified | |
| Betulinic Aldehyde → Oxime | General Oximation | High (typically >90%) | >95% (HPLC) |
Experimental Protocols
Part 1: Synthesis of Betulinic Aldehyde from Betulin
Two effective methods for the selective oxidation of betulin are presented below.
Method A: TEMPO-Mediated Oxidation
This method utilizes a mixture of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), sodium chlorite (NaClO₂), and sodium hypochlorite (NaOCl) for a selective and high-yield oxidation.
Materials:
-
Betulin (1 equivalent)
-
TEMPO (catalytic amount)
-
Sodium chlorite (NaClO₂)
-
Sodium hypochlorite (NaOCl solution)
-
Dichloromethane (CH₂Cl₂)
-
Phosphate buffer
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve betulin in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of TEMPO to the solution.
-
Prepare an aqueous solution of sodium chlorite and add it to the reaction mixture.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium hypochlorite dropwise while maintaining the temperature and vigorously stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to decompose excess oxidants.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude betulinic aldehyde by column chromatography on silica gel to obtain the pure product.
Method B: Chromium Trioxide on Silica Gel Oxidation
This procedure uses chromic oxide adsorbed on silica gel as the oxidizing agent.
Materials:
-
Betulin (1 equivalent)
-
Chromium trioxide (CrO₃)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or a similar filter aid
Procedure:
-
Prepare the oxidant: In a fume hood, carefully add chromium trioxide to a slurry of silica gel in water. Stir until homogenous, then dry the mixture in an oven to obtain a free-flowing orange powder.
-
Suspend betulin in dichloromethane in a round-bottom flask.
-
Add the prepared CrO₃-silica gel oxidant to the suspension.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite or anhydrous sodium sulfate to remove the chromium salts and silica gel.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure betulinic aldehyde.
Part 2: Synthesis of this compound
This is a standard oximation reaction converting the aldehyde functional group to an oxime using hydroxylamine hydrochloride.
Materials:
-
Betulinic aldehyde (1 equivalent)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5-2 equivalents)
-
Pyridine or Sodium Acetate (as a base)
-
Ethanol (95%) or Methanol
-
Distilled water
Procedure:
-
Dissolve betulinic aldehyde in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the solution, followed by the addition of a base such as pyridine or sodium acetate. The base is necessary to liberate the free hydroxylamine.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC until the betulinic aldehyde spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add distilled water to the mixture to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound from betulin.
Caption: Overall synthesis workflow from Betulin to this compound.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and dependency of the synthesis stages.
Caption: Logical progression of the two-step synthesis protocol.
References
Application Notes and Protocols for the Purification of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the purification of betulinic aldehyde oxime, a pentacyclic triterpenoid derivative of betulin. The information compiled is based on established purification methodologies for analogous compounds, including betulinic acid and other triterpenoid oximes.
Introduction
This compound is a compound of interest in medicinal chemistry and drug development due to its potential biological activities.[1] Proper purification is a critical step to ensure the quality and reliability of research data. The primary methods for purifying this compound and related compounds are column chromatography, crystallization, and liquid-liquid extraction. High-performance liquid chromatography (HPLC) is a standard analytical technique to assess the purity of the final product.[2]
Purification Techniques
The selection of a suitable purification strategy for this compound depends on the nature and quantity of impurities present in the crude sample. A combination of the following techniques is often employed to achieve high purity.
Column Chromatography
Column chromatography is a highly effective method for separating this compound from reaction byproducts and unreacted starting materials. Silica gel is a commonly used stationary phase for the purification of triterpenoids and their derivatives.
Crystallization
Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the crude product. This method is particularly useful for removing amorphous impurities and achieving a highly crystalline final product. Oximes are generally highly crystalline compounds, making this a suitable purification method.[3]
Liquid-Liquid Extraction
Liquid-liquid extraction is typically used as an initial purification step to remove water-soluble or acid/base-labile impurities from the crude reaction mixture before further purification by chromatography or crystallization.
Experimental Protocols
The following protocols are detailed methodologies for the key purification techniques applicable to this compound. These are based on procedures reported for structurally similar compounds.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from the purification of oxime derivatives of betulonic acid.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chloroform
-
Methanol
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in chloroform.
-
Column Packing: Carefully pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform. In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-load. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a mobile phase of chloroform. Gradually increase the polarity of the mobile phase by adding small increments of methanol (e.g., 99.5:0.5, 99:1, 98:2 chloroform:methanol v/v).
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Crystallization
This protocol is based on the crystallization of betulinic aldehyde derivatives.
Materials:
-
Crude this compound
-
Methanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of methanol.
-
Heating: Gently heat the mixture while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of methanol until a clear solution is obtained at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystal Formation: For further crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 3: Work-up with Liquid-Liquid Extraction
This procedure is a general work-up step following the synthesis of betulinic aldehyde derivatives.
Materials:
-
Reaction mixture containing crude this compound
-
Dichloromethane (or other suitable organic solvent)
-
5% Hydrochloric acid (HCl) solution
-
Water
-
Saturated sodium chloride solution (brine)
-
Sodium sulfate (anhydrous)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilution: Dilute the reaction mixture with dichloromethane and a 5% HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Washing: Separate the organic layer and wash it sequentially with 5% HCl solution, water, and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified by chromatography or crystallization.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound and related compounds.
Table 1: Column Chromatography Parameters for Betulinoid Oximes
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel (60-120 mesh) | Adapted from[4] |
| Mobile Phase | Chloroform/Methanol gradient | Adapted from[4] |
| Elution Gradient | Starting with 100% Chloroform, gradually increasing Methanol percentage | Inferred from similar purifications |
| Typical Yield | 72-92% (for related betulonic acid oxime esters) |
Table 2: Crystallization Solvents and Purity Data for Betulin Derivatives
| Compound | Solvent | Purity Achieved | Reference |
| Betulinic aldehyde derivatives | Methanol | White solids | |
| Betulin | Tetrahydrofuran-benzene | >94% | |
| Betulin | Ethanol | >95% | |
| This compound | Not specified | >95% (HPLC) |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Application Notes and Protocols for the Quantification of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential analytical methods for the quantification of betulinic aldehyde oxime. Due to the limited availability of published methods specifically for this compound, this document outlines protocols adapted from established methods for structurally related pentacyclic triterpenoids, such as betulinic acid and betulonic acid. These notes are intended to serve as a detailed guide for developing and validating analytical methods for this specific compound.
This compound is a derivative of betulin, a naturally occurring pentacyclic triterpenoid.[1] It is synthesized from betulinic aldehyde and is explored for various potential therapeutic applications.[2][3] Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. The primary analytical techniques suitable for the quantification of this compound and its precursors include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 25613-12-1 |
| Molecular Formula | C₃₀H₄₉NO₂ |
| Molecular Weight | 455.7 g/mol [5] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, and Ethanol (up to 30 mg/mL) |
| Storage | Store at -20°C for short-term and -80°C for long-term stability |
Recommended Analytical Methods
The following sections detail the recommended analytical techniques for the quantification of this compound. The protocols are based on methods validated for similar triterpenoid structures.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely accessible method for quantifying triterpenoids. Since this compound lacks a strong chromophore, detection is typically performed at low wavelengths (around 210 nm), similar to its parent compounds, betulinic acid and betulin.
Data Presentation: Performance of HPLC Methods for Related Triterpenoids
| Analyte | Column | Mobile Phase | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Betulinic Acid | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (86:14, v/v) | 25-150 | - | - | |
| Betulinic Acid | C18 (250 x 4.6 mm, 10 µm) | Acetonitrile:Methanol:Acidified Water (pH 2.8) (70:20:10, v/v/v) | 0.005-100 | 0.0005 | 0.005 | |
| Betulin | C18 | Acetonitrile:Water (85:15, v/v) | 28.42-53.99 | - | - |
Experimental Protocol: HPLC-UV Method Development
1. Objective: To develop an isocratic reverse-phase HPLC method for the quantification of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or acetic acid (for mobile phase modification)
-
Sample matrix (e.g., plasma, tissue homogenate, formulation excipients)
3. Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
Perform serial dilutions to prepare calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
5. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. Chromatographic Conditions (Starting Point):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (85:15, v/v). The ratio can be adjusted to optimize retention time and peak shape. Addition of 0.1% formic acid may improve peak symmetry.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
7. Method Validation:
-
Validate the method according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing samples with complex matrices or very low concentrations of the analyte. Electrospray ionization (ESI) is a suitable ionization technique for triterpenoids.
Data Presentation: Performance of LC-MS Methods for Related Triterpenoids
| Analyte | Ionization Mode | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Betulinic Acid | ESI- | - | 0.05 (on-column pg) | 0.2 (on-column pg) | |
| Betulonic Acid | ESI+ | 3.00-3,000 | - | - | |
| Betulin | ESI- (with derivatization) | 2.5-200 | - | 2.5 | |
| Betulin & Betulinic Acid | ESI- | - | 0.023 (Bet) / 0.029 (BAc) | - |
Experimental Protocol: LC-MS/MS Method Development
1. Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix.
2. Materials and Reagents:
-
This compound reference standard
-
An appropriate internal standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound like oleanolic acid.
-
LC-MS grade solvents (acetonitrile, methanol, water)
-
Formic acid or ammonium formate
3. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer
-
C18 or Phenyl UPLC/UHPLC column (e.g., 50-100 mm x 2.1 mm, <2 µm particle size) for faster analysis
-
Mass spectrometry data system
4. Standard and Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC method, including the internal standard at a fixed concentration.
-
Use protein precipitation or liquid-liquid extraction for sample cleanup.
5. LC-MS/MS Conditions (Starting Point):
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: Start with a high percentage of A, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of this compound.
-
Predicted Precursor Ion [M-H]⁻: m/z 454.7
-
Predicted Precursor Ion [M+H]⁺: m/z 456.7
-
6. Method Validation:
-
Conduct a full validation including selectivity, matrix effect, recovery, linearity, accuracy, precision, and stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Triterpenoids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility and thermal stability. A common derivatization procedure involves silylation.
Experimental Protocol: GC-MS Method Development
1. Objective: To develop a GC-MS method for the quantification of this compound following derivatization.
2. Materials and Reagents:
-
This compound reference standard
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent
-
Hexane or ethyl acetate for extraction
3. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
A low-polarity capillary column (e.g., HP-5ms, DB-5ms)
4. Derivatization and Sample Preparation:
-
Evaporate the solvent from the extracted sample to complete dryness.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool to room temperature before injection.
5. GC-MS Conditions (Starting Point):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection: Scan mode for initial identification of the derivatized peak and its fragmentation pattern, followed by Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.
Visualizations
Synthesis of this compound
The synthesis of this compound typically starts from betulin, which is first oxidized to betulinic aldehyde. The aldehyde is then reacted with hydroxylamine to form the oxime.
Caption: Synthesis pathway of this compound from betulin.
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a target compound like this compound from a complex matrix.
Caption: General workflow for quantitative analysis of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2006105356A2 - Methods of manufacturing bioactive 3-esters of betulinic aldehyde and betulinic acid - Google Patents [patents.google.com]
- 4. Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 25613-12-1 | ABA61312 [biosynth.com]
In Vitro Assay Design for Betulinic Aldehyde Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a compound of interest for its potential therapeutic activities. Belonging to a class of compounds known for their anti-cancer, anti-inflammatory, and antimicrobial properties, this compound warrants thorough in vitro evaluation to elucidate its biological effects and mechanism of action.[1] Derivatives of betulinic acid and related compounds have demonstrated the ability to induce apoptosis in cancer cells and modulate key signaling pathways involved in inflammation and cell survival.[2][3]
These application notes provide a comprehensive guide to the in vitro assay design for characterizing the biological activity of this compound. The protocols detailed below are intended to enable researchers to assess its cytotoxic, pro-apoptotic, and anti-inflammatory potential.
I. Cytotoxicity Assessment
A primary step in the evaluation of any potential therapeutic agent is to determine its cytotoxic effects on various cell lines. This allows for the assessment of its anti-proliferative activity against cancer cells and its potential toxicity towards normal cells. The MTT and Sulforhodamine B (SRB) assays are robust and widely used colorimetric methods for determining cell viability.
Experimental Workflow: Cytotoxicity Assays
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol 1: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., MCF-10A)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at approximately 510 nm using a microplate reader.
Data Presentation: Cytotoxicity
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | MTT | 48 | |
| This compound | A549 | MTT | 48 | |
| This compound | MCF-7 | MTT | 48 | |
| This compound | MCF-10A | MTT | 48 | |
| This compound | HeLa | SRB | 48 | |
| This compound | A549 | SRB | 48 | |
| This compound | MCF-7 | SRB | 48 | |
| This compound | MCF-10A | SRB | 48 | |
| Doxorubicin (Positive Control) | HeLa | MTT | 48 |
II. Apoptosis Induction Assessment
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), several assays can be performed. The Annexin V/Propidium Iodide (PI) assay identifies early and late apoptotic cells, while the Caspase-3/7 activity assay measures the activation of key executioner caspases.
Signaling Pathway: Betulinic Acid-Induced Apoptosis
Betulinic acid and its derivatives are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key signaling cascade often implicated is the PI3K/Akt pathway, which is a pro-survival pathway that is often inhibited by these compounds.
References
- 1. glpbio.com [glpbio.com]
- 2. Betulinic acid and apoptosis-involved pathways: Unveiling its bidirectional regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
Application of Betulinic Aldehyde Oxime in Cancer Cell Lines: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a compound of interest in oncological research. As a member of the betulinic acid family, which is known for its pro-apoptotic and anti-cancer properties, this compound is being investigated for its potential as a cytotoxic agent against various cancer cell lines. This document provides a summary of the current data on its application, detailed protocols for its evaluation, and visual representations of the pertinent biological pathways.
While research specifically on this compound is still in its early stages, the broader family of betulinic acid derivatives has been shown to induce apoptosis through the mitochondrial pathway.[1][2][3][4] This is often mediated by the release of cytochrome c and the subsequent activation of the caspase cascade.[3]
Data Presentation
Currently, publicly available data on the cytotoxic effects of this compound is limited. The following table summarizes the existing quantitative data. For a broader context, data for the closely related compound, betulonic acid oxime, is also included.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | Huh7 | Hepatocellular Carcinoma | 50 | |
| Betulonic Acid Oxime | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 | |
| Betulonic Acid Oxime | G-361 | Malignant Melanoma | 21.3 ± 2.8 | |
| Betulonic Acid Oxime | MCF7 | Breast Adenocarcinoma | Cytotoxic (IC50 not specified) | |
| Betulonic Acid Oxime | HeLa | Cervical Cancer | Cytotoxic (IC50 not specified) |
Signaling Pathways
The primary mechanism of action for betulinic acid and its derivatives is the induction of apoptosis via the intrinsic or mitochondrial pathway. The following diagram illustrates this proposed signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assessment: MTT Assay
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Workflow for MTT Assay:
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Workflow for Annexin V/PI Staining:
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
This compound shows promise as a cytotoxic agent, particularly against hepatocellular carcinoma. However, further research is required to fully elucidate its efficacy across a broader range of cancer cell lines and to confirm its mechanism of action. The protocols provided herein offer a standardized approach for the continued investigation of this and other related compounds in the field of cancer drug discovery.
References
Application Notes and Protocols: Betulinic Aldehyde Oxime as a Potential Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of betulinic aldehyde oxime as an antiviral agent. Drawing upon data from closely related triterpenoid oximes, this document outlines its potential antiviral activities, cytotoxicity, and detailed protocols for its evaluation.
Introduction
Betulinic acid and its derivatives are naturally occurring pentacyclic triterpenoids that have garnered significant interest in the scientific community for their diverse biological activities, including potent antiviral properties.[1][2] Modifications of the betulinic acid scaffold have led to the development of compounds with significant inhibitory effects against a range of viruses, most notably Human Immunodeficiency Virus type 1 (HIV-1) and Herpes Simplex Virus type 1 (HSV-1).[1][3] this compound, a derivative of betulinic acid, is a promising candidate for antiviral research. While direct antiviral data for this compound is limited, the activity of structurally similar compounds, such as betulonic acid oxime, suggests its potential as a valuable subject for antiviral screening and development.[1]
Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxic profile of triterpenoid oximes have been evaluated against several viral strains and cell lines. The data presented below is for closely related analogs of this compound, providing a strong rationale for investigating its specific activities.
Table 1: Antiviral Activity of Related Triterpenoid Oximes
| Compound | Virus | Cell Line | EC₅₀ (µM) |
| Betulonic acid oxime | HIV-1 | MT-4 | > 100 |
| Betulonic acid oxime | HSV-1 | Vero | > 100 |
| Platanic acid oxime benzyl ester | HIV-1 | MT-4 | 3.2 ± 0.43 |
| Platanic acid oxime benzyl ester | HSV-1 | Vero | > 100 |
| Platanic acid oxime | HIV-1 | MT-4 | 36 ± 4.0 |
| Platanic acid oxime | HSV-1 | Vero | 48 ± 6.0 |
Table 2: Cytotoxicity of Related Triterpenoid Oximes
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Betulonic acid oxime | CCRF-CEM | 18.9 ± 1.1 | 2.4 |
| Betulonic acid oxime | G-361 | 21.3 ± 2.8 | 2.2 |
| Platanic acid oxime benzyl ester | MT-4 | > 100 | > 31 |
| Platanic acid oxime | Vero | > 100 | > 2.1 |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative triterpenoid oxime and for conducting antiviral and cytotoxicity assays, which can be adapted for the evaluation of this compound.
This protocol describes the synthesis of betulonic acid oxime from betulonic acid, a procedure that can be conceptually adapted for the synthesis of this compound from betulinic aldehyde.
Materials:
-
Betulonic acid
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
96% Ethanol
Procedure:
-
Dissolve betulonic acid in 96% ethanol.
-
Add an excess of hydroxylamine hydrochloride and pyridine to the solution.
-
Reflux the reaction mixture for a suitable duration (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure betulonic acid oxime.
This protocol outlines a cell-based assay to determine the 50% effective concentration (EC₅₀) of a test compound against HIV-1 replication.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., strain IIIB)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics)
-
Test compound (this compound)
-
Control compounds (e.g., AZT, vehicle control)
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound and control compounds in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells with cells only (cell control) and cells with vehicle (vehicle control).
-
Add a predetermined amount of HIV-1 stock to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection and determine the EC₅₀ value using a dose-response curve.
This protocol is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC₅₀).
Materials:
-
Vero cells
-
HSV-1 viral stock
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Test compound
-
Control compounds (e.g., Acyclovir, vehicle control)
-
24-well plates
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Aspirate the growth medium from the cell monolayers and infect with a known titer of HSV-1 (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 1 mL of overlay medium containing the respective concentrations of the test compound to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition and determine the IC₅₀ value.
This assay determines the concentration of a compound that reduces cell viability by 50% (IC₅₀).
Materials:
-
Selected cell line (e.g., Vero, MT-4)
-
Complete culture medium
-
Test compound
-
Control (vehicle)
-
96-well plates
-
MTT reagent
-
Solubilizing solution
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, add serial dilutions of the test compound to the wells.
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 2-5 days).
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilizing solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cytotoxicity and determine the IC₅₀ value.
Potential Mechanism of Action
Betulinic acid derivatives have been shown to inhibit HIV-1 through two primary mechanisms: interference with viral entry and fusion, and inhibition of viral maturation. The specific mechanism of this compound would need to be elucidated through further studies, but it is plausible that it targets one or both of these stages of the HIV-1 life cycle.
Conclusion
This compound represents a promising scaffold for the development of novel antiviral agents. The data from related triterpenoid oximes suggest that it may possess significant activity against clinically relevant viruses such as HIV-1 and HSV-1. The protocols provided herein offer a framework for the systematic evaluation of its antiviral efficacy and cytotoxic profile. Further investigation into its specific mechanism of action is warranted to fully understand its therapeutic potential.
References
Application Notes and Protocols: Derivatization of Betulinic Aldehyde for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid, a pentacyclic triterpenoid found in the bark of several plant species, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antitumor and antiviral properties.[1][2] Modifications of the betulinic acid scaffold, particularly at the C-3, C-20, and C-28 positions, have been explored to enhance its therapeutic potential.[2] One such modification involves the conversion of the C-28 carboxylic acid to an aldehyde, and subsequently to an oxime. This application note provides detailed protocols for the synthesis of betulinic aldehyde oxime and summarizes its biological activity, focusing on its potential as an anticancer agent. The primary mechanism of action for many betulinic acid derivatives involves the induction of apoptosis through the mitochondrial pathway.[3][4]
Data Presentation
The following tables summarize the cytotoxic activity of various betulinic acid and betulonic acid oxime derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative measure for comparison.
Table 1: Cytotoxic Activity of Betulonic Acid Oxime Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulonic acid oxime | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 | |
| Betulonic acid oxime | G-361 | Malignant melanoma | 21.3 ± 2.8 | |
| Betulonic acid oxime | MCF7 | Breast adenocarcinoma | >40 | |
| Betulonic acid oxime | HeLa | Cervical cancer | >40 |
Table 2: Cytotoxic Activity of 3-Substituted Betulinic Aldehyde Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 9 (an alkynyl derivative) | Du-145 | Prostate | 7.3 - 10.6 | |
| Compound 9 (an alkynyl derivative) | MCF-7 | Breast adenocarcinoma | 7.3 - 10.6 | |
| Compound 9 (an alkynyl derivative) | Hs294T | Melanoma | 7.3 - 10.6 |
Note: Specific structures for numbered compounds can be found in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of Betulinic Aldehyde
This protocol describes a general method for the selective oxidation of betulin to betulinic aldehyde.
Materials:
-
Betulin
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve betulin in anhydrous DCM.
-
Add PCC to the solution in a stepwise manner while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure betulinic aldehyde.
Protocol 2: Synthesis of this compound
This protocol outlines the formation of an oxime from betulinic aldehyde.
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (NaOAc) or pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve betulinic aldehyde in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the reaction mixture. Using pyridine as a base in ethanol is also a common alternative.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for betulinic acid derivatives and a general workflow for their synthesis and evaluation.
Caption: Proposed apoptotic pathway induced by betulinic acid derivatives.
Caption: Experimental workflow for synthesis and evaluation.
References
Application Notes & Protocols: HPLC and LC-MS Methods for the Analysis of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime is a derivative of betulin, a naturally occurring pentacyclic triterpenoid. Like its parent compounds, betulin and betulinic acid, this compound is of significant interest to the scientific community for its potential therapeutic properties. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of synthetic batches, and in vitro and in vivo research.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). As there are no standardized, published methods specifically for this compound, the following protocols have been adapted from validated methods for the structurally similar compounds, betulinic acid and betulonic acid.[1][2][3][4] These methods provide a strong starting point for the development and validation of a robust analytical procedure for this compound.
Chromatographic Methods
Reverse-phase HPLC is the most widely used technique for the analysis of betulin and its derivatives.[3] Separation is typically achieved on a C18 column with a mobile phase consisting of acetonitrile and water, often with an acidic modifier to improve peak shape. For more sensitive and selective analysis, LC-MS can be employed, which is particularly useful for complex matrices or when lower detection limits are required.
HPLC Method for this compound (Proposed)
This proposed method is based on established protocols for betulinic acid and betulonic acid and is expected to provide good resolution and sensitivity for this compound.
Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Acetic acid or formic acid (analytical grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v) with 0.1% acetic acid. The optimal ratio may need to be adjusted to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (based on the lack of strong chromophores in related triterpenoids).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Prepare working standards by serial dilution in the mobile phase.
-
Sample Extraction (from a solid matrix):
-
Accurately weigh the sample.
-
Extract with a suitable solvent (e.g., methanol, ethanol) using sonication or shaking.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Sample Preparation (from a liquid matrix):
-
Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
-
Method Validation (Recommended):
-
The developed method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines (e.g., ICH).
-
Quantitative Data for Structurally Related Analytes
The following table summarizes quantitative data from validated HPLC methods for betulinic acid and betulonic acid. This information can be used as a benchmark when developing and validating a method for this compound.
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Betulinic Acid | 0.005 - 100 | 0.0005 | 0.005 | 97.10 - 97.60 |
| Betulonic Acid | 0.005 - 1.0 | 0.0015 | 0.005 | 92.3 - 104.5 |
Data adapted from references and a study on betulonic acid.
LC-MS Method for this compound (Proposed)
For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly advantageous for analyzing samples in complex biological matrices.
Experimental Protocol: LC-MS
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid. For example:
-
0-1 min: 80% Methanol
-
1-5 min: 80% to 95% Methanol
-
5-7 min: 95% Methanol
-
7-8 min: 95% to 80% Methanol
-
8-10 min: 80% Methanol
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Scan Mode: Full scan for initial identification, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: To be optimized (e.g., 3-4 kV).
-
Drying Gas Temperature: To be optimized (e.g., 350 °C).
-
Nebulizer Pressure: To be optimized (e.g., 35 psi).
-
-
Sample Preparation:
-
Follow the same procedures as for the HPLC method, ensuring that all solvents and reagents are LC-MS grade. Protein precipitation with acetonitrile is a common method for plasma samples.
-
Quantitative Data for Structurally Related Analytes (LC-MS)
The following table provides an example of quantitative data from a validated LC-MS method for betulinic acid.
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Betulinic Acid | 0.5 - 500 | 0.15 | 0.5 |
Data adapted from a representative study on betulinic acid analysis.
Diagrams
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of this compound.
Experimental Workflow for LC-MS Analysis
Caption: A typical workflow for the sensitive LC-MS analysis of this compound.
Conclusion
The HPLC and LC-MS methods detailed in these application notes provide a robust framework for the analysis of this compound. While these protocols are adapted from methods for structurally similar compounds, they are based on well-established chromatographic principles for the separation of pentacyclic triterpenoids. It is crucial that any method developed based on these notes is fully validated to ensure its accuracy, precision, and reliability for the intended application. These analytical procedures will be invaluable for researchers and professionals in the field of drug discovery and development working with this promising compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Betulinic Aldehyde Oxime
Welcome to the technical support center for the synthesis of betulinic aldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for synthesizing this compound with a high yield?
A1: The most effective and highest-yielding strategy is a two-step process. The first step involves the selective oxidation of the primary alcohol at the C-28 position of betulin to form betulinic aldehyde. The second step is the oximation of the newly formed aldehyde group using hydroxylamine. Careful control of reaction conditions in the first step is critical to prevent over-oxidation or side-product formation.
Q2: Why is the selective oxidation of betulin challenging?
A2: Betulin possesses three reactive centers: a primary alcohol group (C-28), a secondary alcohol group (C-3), and an isopropenyl group.[1] The main challenge is to selectively oxidize the primary alcohol at C-28 to an aldehyde without affecting the secondary alcohol or the double bond, and without over-oxidizing the aldehyde to a carboxylic acid (betulinic acid).
Q3: Which oxidation method provides the highest yield of betulinic aldehyde?
A3: Oxidation of betulin using potassium dichromate (K₂Cr₂O₇) and sulfuric acid on a silica gel support in aqueous acetone has been shown to produce betulinic aldehyde as a single product with 100% conversion within 30 minutes.[1] Another effective method is using TEMPO-mediated oxidation, which can furnish betulinic aldehyde in up to 92% yield.[1]
Q4: What are the typical conditions for the oximation step?
A4: The oximation of an aldehyde is typically a high-yield reaction. It involves treating the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a weak base, such as pyridine or sodium acetate, to neutralize the liberated HCl. The reaction is often carried out in a protic solvent like ethanol.
Q5: How can I monitor the progress of my reactions?
A5: Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring both the oxidation and oximation steps. By spotting the starting material and the reaction mixture on a TLC plate, you can observe the disappearance of the reactant spot and the appearance of a new product spot. The reaction is considered complete when the starting material spot is no longer visible.
Troubleshooting Guides
Part 1: Oxidation of Betulin to Betulinic Aldehyde
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or No Conversion of Betulin | 1. Inactive oxidant. 2. Insufficient reaction time or temperature. 3. Poor solubility of betulin. | 1. Use fresh, high-quality oxidizing agents. 2. For Cr(VI)-based oxidations, ensure proper preparation of the supported reagent. For TEMPO oxidations, ensure co-oxidants are active. 3. Increase reaction time and monitor via TLC. A modest increase in temperature may help, but risks over-oxidation. 4. Use a co-solvent or ultrasound to improve the dispersion of betulin in the reaction medium.[1] |
| Formation of Multiple Products (Low Selectivity) | 1. Oxidation of the secondary alcohol at C-3, forming betulonic aldehyde. 2. Oxidation of the isopropenyl double bond. 3. Over-oxidation of the desired aldehyde to betulinic acid. | 1. The choice of oxidant and support is crucial. Using Cr(VI) on silica gel has been shown to be highly selective for the primary alcohol.[1] 2. Avoid harsh conditions (high temperatures, strong acids). The use of a solid support like silica gel can protect the double bond. 3. Strictly control the reaction time. For the silica gel-supported Cr(VI) method, the reaction is complete in as little as 30 minutes; longer times lead to the formation of betulinic acid. |
| Product is Primarily Betulonic Acid | The chosen oxidant or conditions favor oxidation at both C-3 and C-28, followed by further oxidation at C-28. | Using an alumina support instead of silica gel with Cr(VI) reagents selectively produces betulonic acid. To obtain the aldehyde, ensure you are using a silica gel support, which protects the secondary alcohol and double bond. |
Part 2: Oximation of Betulinic Aldehyde
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Incomplete Conversion to Oxime | 1. Insufficient hydroxylamine hydrochloride. 2. Incorrect pH (reaction is too acidic). 3. Steric hindrance around the aldehyde. | 1. Use a slight excess (e.g., 1.2 to 1.5 equivalents) of hydroxylamine hydrochloride and the base. 2. Ensure an adequate amount of a weak base (e.g., pyridine, sodium acetate) is present to neutralize HCl and maintain a favorable pH for nucleophilic attack. 3. While less of an issue for aldehydes than ketones, prolonging the reaction time or gently warming the mixture (e.g., to 50°C) can help drive the reaction to completion. |
| Difficulty Isolating the Product | The oxime may be soluble in the workup solvent or form an emulsion. | After the reaction, pour the mixture into cold water to precipitate the product. If an emulsion forms, add brine to break it. Extract with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with dilute acid (to remove pyridine), a bicarbonate solution, and brine before drying and evaporating the solvent. |
| Presence of Impurities in Final Product | 1. Unreacted betulinic aldehyde. 2. Side products from the initial oxidation step. | 1. Ensure the oximation reaction goes to completion using TLC. If a small amount of aldehyde remains, it can often be removed by column chromatography. 2. Purify the intermediate betulinic aldehyde by recrystallization or column chromatography before proceeding to the oximation step. This is the most effective way to ensure a high-purity final product. |
Quantitative Data Presentation
Table 1: Comparison of High-Yield Methods for Betulinic Aldehyde Synthesis from Betulin
| Method | Oxidant/Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Supported Chromium Oxidation | K₂Cr₂O₇ / H₂SO₄ on Silica Gel | Acetone / H₂O | 15–25 | 30 min | ~100% (Selective) | |
| TEMPO-mediated Oxidation | TEMPO / NaClO₂ / NaOCl | Dichloromethane | 35 | N/A | 92% | |
| Electrochemical TEMPO Oxidation | TEMPO (catalytic) | Dichloromethane/H₂O | Room Temp | N/A | 90% |
Table 2: Typical Reaction Conditions for Oximation of Aldehydes
| Reagents (Molar Ratio) | Solvent | Temp. (°C) | Time | Expected Yield | Reference |
| Aldehyde : NH₂OH·HCl : Pyridine (1 : 1.2 : 1.8) | Ethanol | Reflux | 1–4 h | >90% (Often quantitative) | Inferred from |
| Aldehyde : NH₂OH·HCl : NaOAc (1 : 1.5 : 1.5) | 95% Ethanol | Room Temp or Reflux | 4–24 h | >90% | Inferred from general procedures |
| Aldehyde : NH₂OH·HCl : Na₂CO₃ (1 : 1.2 : 1.5) | None (Grinding) | Room Temp | 2–10 min | High (90-98%) |
Experimental Protocols
High-Yield Two-Step Synthesis of this compound
Step 1: Selective Oxidation of Betulin to Betulinic Aldehyde This protocol is adapted from the highly selective chromium on silica gel method.
-
Prepare the Oxidant Support: In a flask, treat 10 g of silica gel granules with a solution of 1.5 g (5 mmol) of potassium dichromate (K₂Cr₂O₇) in 40 mL of water. Add 2.5 mL of concentrated sulfuric acid (H₂SO₄) and mix thoroughly until the silica gel is uniformly coated.
-
Prepare the Betulin Suspension: In a separate reaction flask, disperse 1 g (2.3 mmol) of pure betulin in 40 mL of acetone. Use an ultrasonic bath to create a fine, white suspension.
-
Initiate Oxidation: Add the oxidant-coated silica gel to the stirring betulin suspension at room temperature (15–25°C).
-
Monitor the Reaction: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction should be complete in approximately 30 minutes. Caution: Do not let the reaction run for significantly longer, as this may cause over-oxidation to betulinic acid.
-
Workup and Isolation: Once the betulin spot has disappeared on TLC, filter the reaction mixture to remove the silica gel. Wash the silica gel with a small amount of acetone. Combine the filtrates and add 500 mL of water to precipitate the product.
-
Purification: Filter the white precipitate (betulinic aldehyde), wash it thoroughly with hot water to remove any inorganic residues, and dry it under a vacuum. The product is typically of high purity and can be used directly in the next step.
Step 2: Oximation of Betulinic Aldehyde
-
Dissolve Reactants: In a round-bottom flask, dissolve the dried betulinic aldehyde (1 g, approx. 2.2 mmol) in 50 mL of 95% ethanol. Add hydroxylamine hydrochloride (0.18 g, 2.6 mmol, ~1.2 eq) and pyridine (0.35 mL, 4.3 mmol, ~2.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction for the disappearance of the aldehyde spot by TLC.
-
Product Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature and pour the contents into 200 mL of ice-cold water with stirring. A white precipitate of this compound will form.
-
Purification: Filter the precipitate, wash it extensively with water, and dry it under a vacuum. If further purification is needed, the product can be recrystallized from a suitable solvent like methanol or ethanol.
Visualizations
References
"addressing stability issues of betulinic aldehyde oxime in solution"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing stability issues of betulinic aldehyde oxime in solution during experiments.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Difficulty Dissolving the Compound
-
Question: I am having trouble dissolving this compound. What solvents are recommended, and what is the best procedure?
-
Answer: this compound, like its parent compound betulinic acid, is expected to have poor aqueous solubility. For laboratory-scale experiments, organic solvents are necessary to create a stock solution.
-
Recommended Solvents: Based on data for similar compounds, the following solvents can be used:
-
Best Practices for Dissolution:
-
Always use high-purity, anhydrous-grade solvents to minimize moisture that could contribute to hydrolysis.
-
To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
Prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in one of the recommended organic solvents.
-
For aqueous experimental media, dilute the stock solution at the last step to the final working concentration. Be aware that the compound may precipitate at high aqueous concentrations. It is advisable to keep the final concentration of the organic solvent low (typically <1%) in cell-based assays to avoid solvent toxicity.
-
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Question: My experimental results are inconsistent from one day to the next. Could the stability of my this compound solution be the cause?
-
Answer: Yes, inconsistent results are a common sign of compound instability in solution. The oxime functional group can be susceptible to hydrolysis, which would lead to a decrease in the concentration of the active compound over time.
To troubleshoot this, consider the following workflow:
Caption: Troubleshooting workflow for inconsistent results. If you suspect degradation, it is best to prepare fresh solutions before each experiment or to conduct a stability study under your specific experimental conditions (see Experimental Protocols).
Issue 3: Visible Changes in the Solution
-
Question: My stock solution of this compound has changed color (e.g., turned yellow). What does this mean?
-
Answer: A change in color, such as yellowing or browning, is a potential visual indicator of compound degradation. While not definitive, it suggests that chemical changes may have occurred. It is strongly recommended to discard the solution and prepare a fresh one. For critical experiments, the purity of the discolored solution should be verified using an analytical method like HPLC before use.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a pentacyclic triterpenoid and a derivative of betulin. It is synthesized from betulinic aldehyde and is investigated for various biological activities, including antimicrobial and cytotoxic effects.
Q2: What are the primary factors that can affect the stability of this compound in solution? The stability of oximes in solution is primarily influenced by pH, temperature, and light.
-
pH: Oximes can undergo hydrolysis back to the corresponding aldehyde (betulinic aldehyde) and hydroxylamine, a reaction that is often accelerated under acidic conditions.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.
-
Light: Compounds with certain structural features can be sensitive to photodegradation. It is good practice to protect solutions from light.
Caption: Factors influencing the stability of oximes.
Q3: What are the recommended storage conditions for a stock solution of this compound? To maximize the shelf life of your stock solution, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short-term (weeks) or -80°C for long-term (months). | Slows down the rate of chemical degradation. |
| Container | Amber glass vials or tubes wrapped in foil. | Protects from light to prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation, especially for long-term storage. |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can accelerate degradation. |
Q4: How can I monitor the stability of my this compound solution? The most reliable way to monitor stability is by using analytical chromatography. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are ideal methods. By analyzing the solution over time, you can quantify the remaining percentage of the parent compound and detect the appearance of degradation products.
Data Presentation
Table 1: Factors Affecting General Oxime Stability in Solution
| Factor | Influence on Stability | General Recommendation |
| pH | Hydrolysis is catalyzed by acid. Some oximes show maximal stability in slightly acidic conditions (pH 2-3), while others are more stable at neutral pH. | Determine the optimal pH for your specific experimental needs and buffer system. If not critical, aim for near-neutral pH. |
| Temperature | Higher temperatures accelerate degradation reactions. | Store solutions at low temperatures (-20°C or -80°C). |
| Light | UV or ambient light can cause photodegradation in susceptible molecules. | Protect solutions from light by using amber vials or covering containers. |
| Solvent | Protic solvents (e.g., water, methanol) can participate in hydrolysis. Purity of the solvent is critical. | Use high-purity, anhydrous solvents for stock solutions. Minimize water content. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For long-term storage, consider degassing the solvent or storing under an inert gas. |
Table 2: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 30 mg/mL | |
| This compound | DMF | 30 mg/mL | |
| This compound | Ethanol | 30 mg/mL | |
| 28-O-succinyl betulin (analogue) | n-butanol | 7.19 ± 0.66 g/L (~7.2 mg/mL) | |
| 28-O-succinyl betulin (analogue) | Water | Significantly higher than parent compound, but not quantified. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or amber vials, ultrasonic bath.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or warm gently to 37°C.
-
Once fully dissolved, create single-use aliquots in amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C until use.
-
Protocol 2: General Protocol for Stability Assessment by HPLC
-
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
-
Procedure:
-
Prepare a solution of this compound at the desired concentration in the solvent/buffer to be tested.
-
Immediately after preparation (Time 0), inject an aliquot into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS).
-
Record the peak area of the parent compound. This will serve as the 100% reference.
-
Store the remaining solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot and record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to Time 0. The appearance of new peaks may indicate degradation products.
-
A plot of the percentage remaining versus time will indicate the stability of the compound under those conditions.
-
References
Technical Support Center: Optimization of Reaction Conditions for Betulinic Aldehyde Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of betulinic aldehyde oxime.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low reaction yield in the synthesis of this compound can be attributed to several factors. The most critical aspects to examine are the quality of your starting materials, the pH of the reaction medium, and the reaction temperature.
-
Purity of Starting Materials : The purity of both betulinic aldehyde and the hydroxylamine reagent is crucial. Betulinic aldehyde is susceptible to oxidation into carboxylic acids, which will not participate in the oximation reaction. Ensure the aldehyde is pure before use.[1] Hydroxylamine and its salts can be unstable; it is recommended to use a fresh, high-purity batch for optimal results.[1]
-
Reaction pH : The formation of oximes is highly dependent on the pH of the reaction mixture.[1] The reaction is typically acid-catalyzed. When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base such as pyridine or sodium acetate is often added to neutralize the liberated HCl and maintain an optimal pH.[1][2]
-
Temperature : While higher temperatures can increase the reaction rate, they can also lead to the formation of side products or the degradation of reactants. Many modern and efficient oximation methods are designed to be effective at room temperature.
FAQ 2: The reaction is proceeding very slowly or appears to have stalled. What can I do to improve the reaction rate?
A sluggish reaction is a common issue, particularly with sterically hindered aldehydes like betulinic aldehyde.
-
Steric Hindrance : The complex structure of betulinic aldehyde can sterically hinder the approach of the hydroxylamine nucleophile to the carbonyl carbon. To overcome this, consider increasing the reaction temperature or extending the reaction time.
-
Catalyst : The use of a suitable catalyst can significantly accelerate the reaction. While the reaction is generally acid-catalyzed, specific catalysts like bismuth oxide (Bi₂O₃) have been shown to be effective in solvent-free conditions. For reactions using hydroxylamine hydrochloride, the addition of a base like pyridine is common.
-
Solvent Choice : The solvent can influence reaction rates and yields. Protic solvents like ethanol are commonly used for oximation reactions.
FAQ 3: I am observing the formation of multiple products in my TLC analysis. What are these side products and how can I minimize them?
The formation of side products can complicate purification and reduce the yield of the desired this compound.
-
Isomer Formation : Aldehydes can form two geometric isomers of the oxime (syn and anti). The presence of two spots on a TLC plate could correspond to these isomers.
-
Side Reactions : Impurities in the starting betulinic aldehyde, such as the corresponding carboxylic acid (betulonic acid), will not react to form the oxime and will appear as a separate spot. Additionally, side reactions can occur if the reaction conditions are not optimized.
-
Reaction Monitoring : To minimize side product formation, it is crucial to monitor the reaction progress closely using Thin-Layer Chromatography (TLC). The reaction should be stopped once the starting material (betulinic aldehyde) is consumed to prevent further reactions.
FAQ 4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the oximation reaction.
-
Procedure :
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot a small amount of your starting betulinic aldehyde on the plate as a reference.
-
In a separate lane, carefully spot a small amount of the reaction mixture.
-
Develop the plate in an appropriate solvent system (eluent).
-
Visualize the spots under a UV lamp or by using a staining agent.
-
-
Interpretation : The disappearance of the starting material spot and the appearance of a new spot (or spots, in the case of isomers) corresponding to the this compound indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the synthesis of related triterpenoid oximes. These conditions can serve as a starting point for the optimization of this compound synthesis.
| Aldehyde/Ketone | Reagents | Solvent | Base | Time (h) | Yield (%) | Reference |
| Betulonic Acid | NH₂OH·HCl | Ethanol (96%) | Pyridine | - | - | |
| Platanic Acid | NH₂OH·HCl | Ethanol | Pyridine | - | - | |
| Various Aldehydes | NH₂OH·HCl, Bi₂O₃ | Solvent-free | None | 0.025-0.05 | >98 | |
| Various Aldehydes | NH₂OH·HCl | CH₃CN | Oxalic Acid | 0.9-1.5 | 90-95 | |
| 3-ClC₆H₄CHO | NH₂OH·HCl | Grinding | Na₂CO₃ | - | 96 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Dissolution : Dissolve betulinic aldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition : Add hydroxylamine hydrochloride (1.2-2 equivalents) to the solution. If pyridine is not used as the solvent, add a base such as sodium acetate or pyridine (1.5-2 equivalents) to the mixture.
-
Reaction : Stir the reaction mixture at room temperature or heat to reflux, depending on the chosen conditions. Monitor the reaction progress by TLC.
-
Work-up : Once the reaction is complete (as indicated by TLC), add water to the reaction mixture to precipitate the crude product.
-
Extraction : Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate.
-
Drying and Concentration : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform and methanol) to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield or slow reaction in this compound synthesis.
Caption: General reaction scheme for the synthesis of this compound.
References
Technical Support Center: Enhancing the Solubility of Betulinic Aldehyde Oxime for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with betulinic aldehyde oxime during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid. Like many triterpenoids, it is a highly lipophilic molecule with poor aqueous solubility, which can pose significant challenges for its formulation and delivery in biological assays, potentially leading to inaccurate or unreliable results.
Q2: What are the common solvents for dissolving this compound?
A2: this compound exhibits good solubility in several organic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used to prepare stock solutions.[1][2]
Q3: My this compound precipitates when I dilute my DMSO stock solution with aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:
-
Lower the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous solution. Try using a more diluted stock solution or a lower final assay concentration.
-
Slow dilution with vigorous mixing: Add the stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Use of a co-solvent: In some cases, including a small percentage of a water-miscible organic co-solvent (like ethanol or PEG 400) in your final assay medium can help maintain solubility. However, it is crucial to first perform a vehicle control experiment to ensure the co-solvent does not affect the assay results.
Q4: Can I heat the sample to improve solubility?
A4: Yes, gentle heating can aid in dissolving this compound. Heating the solution to 37°C can help increase its solubility.[2] However, be cautious about the thermal stability of the compound and avoid excessive or prolonged heating.
Q5: Is sonication a viable method for enhancing solubility?
A5: Yes, using an ultrasonic bath is a recommended method to help dissolve this compound, particularly after gentle heating.[2] The high-frequency sound waves help to break down aggregates and facilitate the solvation process.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial organic solvent. | The compound may be in a crystalline form that is difficult to solvate. | Gently warm the solvent and compound mixture to 37°C.[2] Use an ultrasonic bath to aid dissolution. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | The compound has very low solubility in the aqueous buffer, and the concentration is too high. | Decrease the concentration of the stock solution. Add the stock solution to the buffer very slowly while vortexing. Prepare an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent before the final dilution in the aqueous buffer. |
| The solution is cloudy or contains visible particles after dilution. | The compound has not fully dissolved or has formed fine precipitates. | Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the actual concentration of the compound in the solution. Use dynamic light scattering (DLS) to check for the presence of nanoparticles or aggregates. |
| Inconsistent assay results between experiments. | Variability in the solubilization of the compound. | Standardize the solubilization protocol. Ensure the same solvent, temperature, and mixing method are used for each experiment. Prepare fresh dilutions for each experiment as aqueous solutions of hydrophobic compounds may not be stable over time. |
Quantitative Solubility Data
The solubility of this compound and its parent compound, betulinic acid, varies significantly across different solvents. The following tables summarize available quantitative data to guide solvent selection.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30 |
| Dimethyl sulfoxide (DMSO) | 30 |
| Ethanol | 30 |
Table 2: Solubility of Betulinic Acid (a related compound) in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~0.02 µg/mL | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | |
| Ethanol | ~0.5 mg/mL | |
| Dimethylformamide (DMF) | ~15 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Gently vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, place the tube in a water bath or heating block at 37°C for 5-10 minutes.
-
Following heating, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer for Cell-Based Assays
Objective: To prepare a diluted working solution of this compound in an aqueous buffer (e.g., PBS or cell culture medium) from a DMSO stock solution, minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS) or desired cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer (PBS or cell culture medium) to 37°C.
-
In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to the side of the tube. This rapid mixing is crucial to prevent precipitation.
-
Continue to vortex for an additional 30-60 seconds to ensure a homogenous solution.
-
Use the freshly prepared working solution immediately in your assay. Do not store aqueous dilutions for extended periods.
Proposed Signaling Pathway
While the specific signaling pathways modulated by this compound are still under investigation, its structural similarity to betulinic acid suggests it may exert its biological effects, including cytotoxicity, through similar mechanisms. Betulinic acid has been shown to induce apoptosis and other cellular responses through the PI3K/Akt and MAPK/Nrf2 signaling pathways.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Overcoming Poor Bioavailability of Betulinic Aldehyde Oxime
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of betulinic aldehyde oxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor bioavailability of this compound?
A1: The primary challenge in achieving adequate oral bioavailability for this compound, a derivative of betulin, is its inherent low aqueous solubility.[1][2][3][4][5] Like other pentacyclic triterpenoids, its poor solubility limits dissolution in the gastrointestinal tract, a critical prerequisite for absorption into the bloodstream. This characteristic is a significant hurdle for the clinical application of betulinic acid and its derivatives, including the oxime form.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Based on extensive research on the structurally similar compound, betulinic acid, the most promising strategies to enhance the bioavailability of this compound include:
-
Nanoformulations: Encapsulating the compound into various nanocarriers such as nanoparticles, liposomes, micelles, and nanoemulsions can significantly improve its solubility, prolong its plasma half-life, and enhance its targeting ability. Nano drug delivery systems (NDDSs) are a widely explored strategy to increase drug bioavailability and reduce side effects.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound within a polymer matrix can enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, thereby improving the solubilization and subsequent absorption of the compound.
-
Spray-Dried Mucoadhesive Microparticles: This technique has been shown to significantly increase the oral bioavailability of betulinic acid by formulating it into microparticles with controlled-release polymers and solubility enhancers.
Q3: Are there chemical modification strategies that can improve the bioavailability of this compound?
A3: Yes, chemical modification is a viable strategy. The synthesis of this compound itself is a chemical modification of betulin. Further modifications, such as introducing different functional groups, can alter the physicochemical properties of the molecule to improve solubility and permeability. For instance, the introduction of a succinyl group at the C-28 position of betulin has been shown to significantly increase solubility. The calculated TPSA (Topological Polar Surface Area) values for some synthesized derivatives of betulinic aldehyde suggest the potential for high oral bioavailability.
Q4: How can I assess the improvement in bioavailability of my this compound formulation in vitro?
A4: An effective in vitro method to assess potential improvements in oral bioavailability is the Caco-2 cell permeability assay. This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and resemble the intestinal epithelium. By measuring the transport of your this compound formulation from the apical (luminal) to the basolateral (blood) side, you can predict its intestinal permeability and absorption. An increase in the percentage of the compound permeated across the Caco-2 monolayer compared to the free drug would suggest enhanced bioavailability.
Troubleshooting Guide
Issue: My this compound nanoformulation shows poor stability and particle aggregation.
-
Possible Cause: Inadequate stabilization by surfactants or polymers.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The concentration of the stabilizer is crucial. Too little may not provide sufficient steric or electrostatic repulsion to prevent aggregation. Perform a concentration-response study to find the optimal stabilizer concentration.
-
Screen Different Stabilizers: The choice of stabilizer can significantly impact stability. For nanosuspensions, a combination of surfactants and polymeric stabilizers is often effective.
-
Evaluate Zeta Potential: Measure the zeta potential of your nanoparticles. A zeta potential of approximately ±30 mV is generally considered indicative of good stability. If the zeta potential is low, consider using a charged surfactant or polymer to increase surface charge.
-
Lyophilization with Cryoprotectants: For long-term storage, consider lyophilizing (freeze-drying) the nanoformulation. The addition of a cryoprotectant (e.g., trehalose, mannitol) is often necessary to prevent aggregation during this process.
-
Issue: The in vivo pharmacokinetic study of my formulation shows only a marginal increase in bioavailability.
-
Possible Cause: The formulation may not be effectively protecting the compound from first-pass metabolism, or the release profile is not optimal for absorption.
-
Troubleshooting Steps:
-
Incorporate Efflux Pump Inhibitors: The low bioavailability of some compounds can be due to efflux by transporters like P-glycoprotein in the intestinal wall. Co-administration with a known P-glycoprotein inhibitor (e.g., verapamil, piperine) in your formulation could improve absorption.
-
Modify the Release Profile: If the compound is released too quickly, it may precipitate in the gut lumen before it can be fully absorbed. Consider using controlled-release polymers in your formulation to sustain the release and maintain a concentration gradient favorable for absorption.
-
Investigate Mucoadhesive Properties: Enhancing the residence time of the formulation in the gastrointestinal tract through the use of mucoadhesive polymers can increase the opportunity for drug absorption.
-
Quantitative Data Summary
The following table summarizes quantitative data from studies on strategies to improve the bioavailability of betulinic acid, which can serve as a reference for expected improvements with this compound formulations.
| Formulation Strategy | Compound | Model | Key Pharmacokinetic Parameter | Improvement (Fold Increase vs. Free Drug) | Reference |
| Spray-Dried Mucoadhesive Microparticles | Betulinic Acid | Rat | Cmax | 3.90 | |
| Spray-Dried Mucoadhesive Microparticles | Betulinic Acid | Rat | AUC | 7.41 | |
| Nanosuspension | Betulinic Acid | In vitro | Aqueous Solubility | 782.5 | |
| PLGA Nanoparticles | Betulinic Acid | - | Half-life, Blood Concentration | Prolonged, Elevated | |
| Betulin Nanoparticles | Betulin | Diabetic Animals | Bioavailability | 1.21 | |
| 28-O-succinyl betulin (SBE) | Betulin Derivative | Rat | Bioavailability | Much-improved absorption and bioavailability |
Experimental Protocols
1. Preparation of Betulinic Acid Nanosuspension by Anti-Solvent Precipitation
This protocol is adapted from a method used for betulinic acid and can be optimized for this compound.
-
Materials: this compound, suitable organic solvent (e.g., ethanol, acetone), stabilizer solution (e.g., a mixture of surfactants and polymers like Poloxamer 188 and sodium dodecyl sulfate in deionized water), magnetic stirrer, and ultrasonicator.
-
Methodology:
-
Dissolve the this compound in the selected organic solvent to prepare the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer(s) in deionized water.
-
Under constant magnetic stirring, inject the organic phase into the aqueous phase at a specific flow rate.
-
The sudden change in solvent polarity will cause the precipitation of the compound as nanoparticles.
-
Continue stirring for a defined period to allow for solvent evaporation and nanoparticle stabilization.
-
Optionally, use an ultrasonicator to further reduce the particle size and improve homogeneity.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
For a solid dosage form, the nanosuspension can be lyophilized.
-
2. Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a formulation.
-
Materials: Caco-2 cells, 12- or 24-well Transwell plates with permeable supports, cell culture medium, Hanks' Balanced Salt Solution (HBSS), your this compound formulation, and an appropriate analytical method (e.g., HPLC-MS/MS) for quantification.
-
Methodology:
-
Seed Caco-2 cells on the permeable supports of the Transwell plates and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the Caco-2 monolayer.
-
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations.
Caption: Relationship between challenges and strategies for bioavailability enhancement.
References
- 1. Advances and challenges in betulinic acid therapeutics and delivery systems for breast cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances and challenges in betulinic acid therapeutics and delivery systems for breast cancer prevention and treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Betulinic Aldehyde Oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of betulinic aldehyde oxime. Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on established methodologies for identifying, validating, and mitigating off-target effects applicable to small molecule inhibitors in general, with specific examples relevant to triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is a pentacyclic triterpenoid derived from betulin, a compound found in birch bark.[1][2] It has demonstrated antimicrobial properties against various bacteria and fungi, including E. aerogenes, E. coli, E. faecalis, P. aeruginosa, S. aureus, and C. albicans at a concentration of 50 µM.[1][3][4] Additionally, it exhibits cytotoxic effects against Huh7 hepatocellular carcinoma cells at 50 µM and has a reported IC50 of 25 μM towards hepatocytes, which suggests a potential for off-target toxicity.
Q2: What are off-target effects and why are they a concern for compounds like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to a variety of issues in experimental settings, including misleading results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. For potent bioactive molecules like this compound, understanding and controlling for off-target effects is crucial for accurate data interpretation and for the progression of a compound in a drug development pipeline.
Q3: What are the general strategies to mitigate off-target effects?
Mitigating off-target effects involves a multi-pronged approach that should be integrated throughout the experimental process. Key strategies include:
-
Thorough Dose-Response Studies: Determining the minimal effective concentration to achieve the desired on-target effect can help to avoid engaging lower-affinity off-targets.
-
Use of Structurally Unrelated Inhibitors: Corroborating a phenotype with a structurally different inhibitor for the same target can increase confidence that the effect is on-target.
-
Genetic Target Validation: Techniques such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target should replicate the phenotype observed with the small molecule inhibitor.
-
Chemical Modification and Analogue Synthesis: Synthesizing and testing derivatives of the lead compound can lead to analogues with improved selectivity and reduced off-target binding.
-
Direct Measurement of Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target in a cellular environment.
Q4: How can I predict potential off-targets of this compound computationally?
Several computational, or in silico, methods can predict potential off-target interactions for small molecules. These approaches often use ligand-based methods, which compare the chemical structure of this compound to databases of compounds with known protein interactions. By identifying structural similarities to other molecules, these tools can generate a list of potential off-target candidates that can then be experimentally validated.
Troubleshooting Guides
This section provides a structured approach to identifying and addressing suspected off-target effects during your experiments with this compound.
Initial Signs of Potential Off-Target Effects
If you observe any of the following, it may be an indication of off-target activity:
-
High Effective Concentration: The concentration of this compound required to see a cellular effect is significantly higher than its known or expected biochemical potency (e.g., IC50 or Ki).
-
Discrepancy with Genetic Validation: The phenotype observed with this compound differs from the phenotype seen when the target protein is knocked down or knocked out.
-
Inconsistent Results with Other Inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.
-
Unexpected Cellular Toxicity: You observe significant cell death or other signs of toxicity at concentrations where the on-target effect is expected.
Troubleshooting Workflow for Suspected Off-Target Effects
References
Technical Support Center: Scaling Up Betulinic Aldehyde Oxime Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of betulinic aldehyde oxime.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the production of this compound at a larger scale.
Low Yield of Betulinic Aldehyde (Precursor)
Q: We are experiencing a lower than expected yield in the oxidation of betulin to betulinic aldehyde during scale-up. What are the potential causes and solutions?
A: Low yields during the oxidation of betulin are a common challenge in scaling up. Several factors can contribute to this issue:
-
Incomplete Conversion: The oxidation reaction may not be going to completion. On a larger scale, mass and heat transfer limitations can become significant.
-
Troubleshooting:
-
Stirring Efficiency: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. Dead zones in the reactor can lead to localized areas of low reagent concentration.
-
Reagent Addition: Slow, controlled addition of the oxidizing agent is crucial to manage the reaction exotherm and ensure consistent reaction conditions.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. Do not assume that the time required for a small-scale reaction will be the same at a larger scale.
-
-
-
Over-oxidation to Betulinic Acid: The aldehyde product can be further oxidized to the corresponding carboxylic acid, betulinic acid.
-
Troubleshooting:
-
Choice of Oxidizing Agent: Selective oxidation of the primary alcohol at C-28 without affecting the secondary alcohol at C-3 is key. While various oxidizing agents can be used, their selectivity can be highly dependent on reaction conditions. For instance, oxidation of betulin on a silica gel support has been shown to produce betulinic aldehyde as the sole product initially, but over time, further oxidation to betulonic acid can occur.[1]
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. An excess of the oxidant will favor the formation of betulinic acid.
-
Temperature Control: The oxidation of the aldehyde is often more facile at higher temperatures. Maintaining a consistent and controlled temperature is critical to prevent over-oxidation.
-
-
-
Side Reactions: The isopropenyl group in the betulin structure is susceptible to rearrangement or oxidation under certain conditions.
-
Troubleshooting:
-
Protecting Groups: While often adding complexity and cost, the use of protecting groups for the secondary alcohol at C-3 can improve the selectivity of the C-28 oxidation.
-
Reaction Conditions: The choice of solvent and pH can influence the stability of the isopropenyl group.
-
-
Incomplete Oximation Reaction
Q: Our oximation of betulinic aldehyde is stalling, with a significant amount of the aldehyde remaining unreacted. How can we drive the reaction to completion?
A: Incomplete oximation can be due to several factors related to the reaction equilibrium and reagent stability.
-
Reversible Reaction: The formation of an oxime is a reversible reaction.
-
Troubleshooting:
-
Water Removal: The reaction produces water as a byproduct. On a larger scale, the accumulation of water can shift the equilibrium back towards the reactants. The use of a Dean-Stark apparatus or the addition of a dehydrating agent (e.g., molecular sieves) can be effective.
-
Excess Reagent: Using a slight excess of hydroxylamine can help drive the reaction to completion. However, this must be balanced with the potential for purification challenges.
-
-
-
Reagent Degradation: Hydroxylamine and its salts can be unstable.
-
pH Control: The rate of oxime formation is highly pH-dependent. The optimal pH is typically between 4 and 5.[3]
-
Troubleshooting:
-
Buffering: When using hydroxylamine hydrochloride, a weak base such as sodium acetate or pyridine is often added to neutralize the liberated HCl and maintain the optimal pH.[3] On a large scale, the use of a buffered system is recommended for precise pH control.
-
-
Formation of Impurities and Byproducts
Q: We are observing significant impurities in our final this compound product. What are the likely sources and how can we minimize them?
A: Impurities can arise from the starting materials, side reactions during the oximation, or degradation of the product.
-
Starting Material Impurities: The purity of the betulinic aldehyde is critical.
-
Troubleshooting:
-
Purification of Aldehyde: Ensure the betulinic aldehyde is of high purity before proceeding with the oximation. Purification can be achieved by column chromatography or recrystallization.
-
-
-
Isomer Formation: Oximes can exist as syn (E) and anti (Z) isomers. The presence of both isomers can complicate purification and characterization.
-
Troubleshooting:
-
Reaction Conditions: The ratio of isomers formed can sometimes be influenced by the reaction conditions (solvent, temperature, pH).
-
Purification: Isomers can often be separated by careful chromatography or fractional crystallization.
-
-
-
Side Reactions: At non-optimal pH, side reactions such as the formation of nitroso compounds can occur.
-
Troubleshooting:
-
Strict pH Control: As mentioned previously, maintaining the pH in the optimal range of 4-5 is crucial to minimize side reactions.
-
-
Purification and Isolation Challenges
Q: We are struggling with the purification of this compound on a larger scale. Standard column chromatography is not proving to be efficient. What are our options?
A: Scaling up purification requires a shift from lab-scale techniques to more industrially viable methods.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.
-
Troubleshooting:
-
Solvent Screening: A thorough screening of solvents and solvent mixtures is necessary to find a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures, leading to high recovery of pure crystals.
-
Seeding: The use of seed crystals can aid in initiating crystallization and controlling crystal size.
-
Cooling Profile: A slow and controlled cooling rate is generally preferred to obtain larger, purer crystals.
-
-
-
Macroporous Resin Chromatography: This can be an effective alternative to silica gel chromatography for the purification of triterpenoids.
-
Methodology: The crude product is adsorbed onto the resin, and impurities are washed away with a solvent of appropriate polarity. The desired product is then eluted with a stronger solvent. This method is often more amenable to scale-up and solvent recycling.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the production of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: The oxidation and oximation reactions can be exothermic. A thorough thermal hazard evaluation should be conducted to understand the heat of reaction and the potential for thermal runaway. Ensure that the cooling capacity of the reactor is sufficient to handle the heat generated.
-
Reagent Handling: Some oxidizing agents are hazardous and require careful handling. Hydroxylamine is also a reactive and potentially unstable compound. Follow all safety data sheet (SDS) recommendations for proper handling and storage.
-
Pressure Build-up: The oximation reaction may evolve gases. The reactor system must be designed to handle potential pressure increases safely.
-
Process Control: Implement robust process controls to monitor and regulate critical parameters such as temperature, pressure, and reagent addition rates.
Q2: How can we monitor the progress of the oximation reaction at a large scale?
A2: Real-time reaction monitoring is crucial for process control and optimization.
-
In-process Sampling and Analysis: Regularly take samples from the reactor (using a safe sampling system) and analyze them by a rapid analytical technique.
-
Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively assess the consumption of the starting aldehyde and the formation of the oxime product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for a more precise determination of reaction completion.
-
Q3: What are the typical solvents used for the synthesis and purification of this compound?
A3: The choice of solvent is critical for both the reaction and purification steps.
-
Reaction Solvents: The oximation reaction is often carried out in alcohols, such as ethanol or methanol, in the presence of a base like pyridine or sodium acetate.
-
Purification Solvents: For crystallization, a range of solvents should be screened. Common choices for triterpenoids include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or non-polar solvents like hexanes.
Q4: How can we confirm the identity and purity of the final this compound product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of the final product.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the oxime and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of the C=N-OH functional group of the oxime.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
-
Chromatographic Methods:
-
HPLC: Used to determine the purity of the final product by separating it from any residual starting materials or byproducts. A purity of >95% is often required for research and development purposes.
-
Section 3: Experimental Protocols
Synthesis of Betulinic Aldehyde from Betulin (Illustrative Protocol)
This protocol is for illustrative purposes and requires optimization for specific scales and equipment.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend betulin in an appropriate solvent (e.g., acetone).
-
Oxidation: Cool the suspension to 0-5 °C. Prepare a solution of the oxidizing agent (e.g., Jones reagent) and add it dropwise to the betulin suspension while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the betulin is consumed.
-
Quenching: Quench the reaction by the slow addition of a suitable quenching agent (e.g., isopropanol).
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude betulinic aldehyde by column chromatography on silica gel or by recrystallization.
Synthesis of this compound from Betulinic Aldehyde (Illustrative Protocol)
This protocol is for illustrative purposes and requires optimization for specific scales and equipment.
-
Reaction Setup: In a reactor, dissolve betulinic aldehyde in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution. The base should be added in a quantity sufficient to neutralize the HCl that will be liberated.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the disappearance of the betulinic aldehyde spot and the appearance of the oxime spot by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and add cold water to precipitate the crude product.
-
Purification: Filter the solid product, wash it with water, and dry it. Further purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 4: Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Problem | Potential Cause | Recommended Action |
| Low Yield of Betulinic Aldehyde | Incomplete conversion | - Improve stirring efficiency- Slow, controlled addition of oxidant- Optimize reaction time through monitoring |
| Over-oxidation to betulinic acid | - Use a selective oxidizing agent- Control oxidant stoichiometry- Maintain strict temperature control | |
| Side reactions | - Consider use of protecting groups- Optimize solvent and pH | |
| Incomplete Oximation | Reversible reaction | - Remove water (e.g., Dean-Stark)- Use a slight excess of hydroxylamine |
| Reagent degradation | - Use fresh, high-quality hydroxylamine | |
| Non-optimal pH | - Maintain pH between 4 and 5 using a buffer |
Section 5: Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up production.
References
Validation & Comparative
Unraveling the Cytotoxic Landscape: A Comparative Look at Betulinic Acid and Its Aldehyde Oxime Derivative
Betulinic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention for its selective cytotoxicity against a variety of cancer cell lines while exhibiting lower toxicity towards normal cells.[1] Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[2][3] In contrast, detailed cytotoxic data for betulinic aldehyde oxime is sparse, preventing a direct, quantitative comparison. This guide will synthesize the available data on betulinic acid and related derivatives to provide a useful resource for the scientific community.
Quantitative Cytotoxicity Data
A direct comparison of IC50 values for this compound and betulinic acid from a single study is not available. The following table summarizes representative IC50 values for betulinic acid against various cancer cell lines as reported in the literature. It is crucial to note that these values can vary significantly based on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | Betulinic Acid IC50 (µM) | Reference |
| MeWo | Melanoma | Not specified, but cytotoxic | [4] |
| A375 | Melanoma | Not specified, but cytotoxic | [3] |
| B164A5 | Murine Melanoma | 17.62 | |
| EPG85-257 | Gastric Carcinoma | 2.01 - 6.16 | |
| EPP85-181 | Pancreatic Carcinoma | 3.13 - 7.96 | |
| HCT116 | Colorectal Carcinoma | >100 (in one study) | |
| MCF-7 | Breast Carcinoma | 54.97 (48h) | |
| HT-29 | Colon Carcinoma | >50 (48h) | |
| NCI-H460 | Lung Carcinoma | >50 (48h) |
Note: The cytotoxicity of betulinic acid can be influenced by factors such as the specific clone of a cell line and the experimental methodology employed.
Information regarding the cytotoxicity of this compound is limited. One study on related oxime derivatives of betulonic acid (which differs from betulinic acid at the C-3 position) showed cytotoxic activity against several cancer cell lines, with IC50 values in the micromolar range. However, this is not a direct measure of the activity of this compound.
Experimental Protocols
To ensure reproducibility and enable comparison across studies, a detailed experimental protocol for assessing cytotoxicity is essential. The following is a generalized protocol based on methodologies commonly used for evaluating betulinic acid and its derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound (betulinic acid or this compound) is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Cells are treated with the compounds for a specified period, typically 24, 48, or 72 hours. A control group receives medium with the same concentration of DMSO.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cytotoxicity testing and the mechanism of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of betulinic acid-induced apoptosis.
Conclusion and Future Directions
Betulinic acid stands as a promising scaffold for the development of novel anticancer therapeutics. Its selective cytotoxicity and well-characterized mechanism of action make it an attractive lead compound. While the derivatization of betulinic acid, including the formation of an aldehyde oxime, represents a logical step in the exploration of its structure-activity relationship, a clear and direct comparison of the cytotoxic effects of this compound and its parent compound is currently absent from the scientific literature.
Future research should focus on conducting head-to-head comparisons of these two compounds across a panel of cancer cell lines using standardized methodologies. Such studies would provide invaluable data for understanding the impact of the aldehyde oxime functional group on the cytotoxic potential of the betulinic acid scaffold and would guide the rational design of more potent and selective anticancer agents.
References
- 1. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Betulinic acid exhibits stronger cytotoxic activity on the normal melanocyte NHEM-neo cell line than on drug-resistant and drug-sensitive MeWo melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Betulinic Aldehyde Oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of betulinic aldehyde oxime, benchmarked against its parent compound, betulinic acid, and the established chemotherapeutic agent, doxorubicin. Due to the limited availability of specific data on this compound, this guide incorporates data from its close structural analog, betulonic acid oxime, to provide a relevant comparison. This information is intended to support further research and drug development efforts in the field of oncology.
Performance Comparison: Cytotoxicity
The in vitro cytotoxic activity of these compounds was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is summarized below. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Betulonic Acid Oxime * | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 |
| G-361 | Malignant melanoma | 21.3 ± 2.8 | |
| MCF7 | Breast adenocarcinoma | > 40 | |
| HeLa | Cervical cancer | > 40 | |
| Betulinic Acid | A549 | Lung carcinoma | 15.51 |
| MCF-7 | Breast adenocarcinoma | 38.82 | |
| PC-3 | Prostate carcinoma | 32.46 | |
| MV4-11 | Leukemia | 18.16 | |
| HCT 116 | Colon Carcinoma | ~28.7 µg/mL (~63 µM) | |
| Doxorubicin | A549 | Lung carcinoma | 0.04 |
| MCF-7 | Breast adenocarcinoma | 0.08 | |
| PC-3 | Prostate carcinoma | 0.43 | |
| MV4-11 | Leukemia | 0.01 | |
| HCT 116 | Colon Carcinoma | 1.9 µg/mL (~3.5 µM) |
*Data for Betulonic Acid Oxime is used as a proxy for this compound.[1]
Unraveling the Anticancer Mechanism
The primary anticancer mechanism of betulinic acid and its derivatives is the induction of apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[2][3][4] While specific mechanistic studies on this compound are not yet available, it is hypothesized to follow a similar mechanism of action to its parent compound, betulinic acid.
The Intrinsic Apoptotic Pathway
Betulinic acid directly targets the mitochondria, leading to a series of events that culminate in cell death.[2] This process is largely independent of the p53 tumor suppressor protein, which is often mutated in cancer cells.
Key molecular events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid induces the opening of the mitochondrial permeability transition pore, disrupting the mitochondrial membrane potential.
-
Release of Pro-Apoptotic Factors: This disruption leads to the release of key pro-apoptotic proteins from the mitochondria into the cytoplasm, including cytochrome c and Smac/DIABLO.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs).
-
Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7. These caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.
-
Regulation by Bcl-2 Family Proteins: The process of MOMP is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote MOMP, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. Betulinic acid has been shown to upregulate the expression of pro-apoptotic Bax and downregulate the anti-apoptotic Bcl-2.
Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis by betulinic acid and its derivatives.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
To facilitate the validation and comparison of this compound's anticancer activity, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, betulinic acid, doxorubicin (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
Materials:
-
Cell culture dishes
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caption: General experimental workflow for validating anticancer mechanisms.
References
A Comparative Guide to the Synthetic Routes of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Betulinic aldehyde oxime, a derivative of the naturally abundant triterpenoid betulin, is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities. The synthesis of this compound primarily involves a two-step process: the selective oxidation of betulin to betulinic aldehyde, followed by oximation. The efficiency and selectivity of the initial oxidation step are critical determinants of the overall success of the synthesis. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly a two-step process. The key differentiator between the various routes lies in the method employed for the selective oxidation of the primary hydroxyl group at the C-28 position of betulin to an aldehyde, while leaving the secondary hydroxyl group at the C-3 position intact. The subsequent oximation of the aldehyde is generally a high-yielding and straightforward reaction.
This guide focuses on three primary methods for the initial oxidation step:
-
Chromium (VI) Oxidation on a Solid Support (Silica Gel) : A classical approach utilizing the oxidizing power of chromium reagents adsorbed onto a solid support to enhance selectivity.
-
TEMPO-Mediated Oxidation : A modern and selective catalytic method employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst.
-
Ruthenium-Catalyzed Oxidation : A catalytic approach using a ruthenium-based complex as the oxidant.
The following table summarizes the key quantitative data for these synthetic routes.
| Parameter | Route 1: Cr(VI) on Silica Gel | Route 2: TEMPO-Mediated Oxidation | Route 3: Ruthenium-Catalyzed Oxidation |
| Oxidation Reagent | K₂Cr₂O₇/H₂SO₄ on SiO₂ | TEMPO/NaClO₂/NaOCl | RuCl₂(PPh₃)₃/TEMPO |
| Oxidation Yield | ~100% conversion to aldehyde[1] | 92%[1] | 69% (GC purity)[2] |
| Oximation Yield | Quantitative (assumed) | Quantitative (assumed) | Quantitative (assumed) |
| Overall Estimated Yield | High | High | Moderate |
| Reaction Time (Oxidation) | 30 minutes[1] | Not specified | 14 hours[2] |
| Key Advantages | High conversion, short reaction time | High yield and selectivity, milder conditions | Catalytic method |
| Key Disadvantages | Use of toxic chromium reagents | Relatively expensive reagents | Lower yield, longer reaction time |
Experimental Protocols
Route 1: Synthesis via Chromium (VI) Oxidation on Silica Gel
This route offers a rapid and high-yielding synthesis of betulinic aldehyde.
Step 1: Oxidation of Betulin to Betulinic Aldehyde
-
Reagents: Betulin, Potassium dichromate (K₂Cr₂O₇), Sulfuric acid (H₂SO₄), Silica gel (SiO₂), Acetone, Water.
-
Procedure:
-
Prepare the solid-supported oxidant: Treat granules of silica gel (10 g) with a solution of potassium dichromate (1.5 g, 5 mmol) in water (40 mL) followed by concentrated sulfuric acid (2.5 mL).
-
In a separate flask, disperse betulin (1 g, 2.3 mmol) in acetone (40 mL) using an ultrasonic bath to form a white suspension.
-
Add the prepared oxidant on silica gel to the betulin suspension.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by HPLC.
-
Remove the silica gel by filtration.
-
Add water (500 mL) to the filtrate to precipitate the product.
-
Filter the white precipitate, wash with hot water, and dry to obtain betulinic aldehyde.
-
Step 2: Oximation of Betulinic Aldehyde (General Procedure)
-
Reagents: Betulinic aldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (NaOAc), Ethanol.
-
Procedure:
-
Dissolve betulinic aldehyde in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, the product can be isolated by precipitation with water followed by filtration, or by extraction after solvent evaporation.
-
The crude product can be purified by recrystallization. This reaction is often reported to proceed in quantitative yield.
-
Route 2: Synthesis via TEMPO-Mediated Oxidation
This catalytic method provides high yields under relatively mild conditions.
Step 1: Oxidation of Betulin to Betulinic Aldehyde
-
Reagents: Betulin, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), Sodium chlorite (NaClO₂), Sodium hypochlorite (NaOCl).
-
Procedure:
-
The oxidation of betulin with a mixture of TEMPO, NaClO₂, and NaOCl at 35°C has been reported to furnish betulinic aldehyde in 92% yield. (Detailed experimental conditions for this specific transformation were not fully available in the searched literature, but are based on standard TEMPO oxidation protocols).
-
Step 2: Oximation of Betulinic Aldehyde
-
Follow the general procedure for oximation as described in Route 1.
Route 3: Synthesis via Ruthenium-Catalyzed Oxidation
This route utilizes a transition metal catalyst for the oxidation.
Step 1: Oxidation of Betulin to Betulinic Aldehyde
-
Reagents: Betulin, RuCl₂(PPh₃)₃, TEMPO, Toluene.
-
Procedure:
-
In a pressure vessel, combine betulin (500 mg, 1.1 mmol), RuCl₂(PPh₃)₃ (80 mg, 0.08 mmol), and TEMPO (40 mg, 0.26 mmol) in toluene (50 mL).
-
Stir the mixture at 100°C under an air pressure of 8 atm with a continuous air flow of 20 ml/min for 14 hours.
-
After cooling, the product mixture is analyzed. GC analysis indicated a mixture containing 26% unreacted betulin and 69% betulinic aldehyde. The product would require purification, for example, by column chromatography.
-
Step 2: Oximation of Betulinic Aldehyde
-
Follow the general procedure for oximation as described in Route 1.
Visualization of Synthetic Workflows
The following diagrams illustrate the synthetic pathways described.
Caption: Workflow for the synthesis of this compound via chromium (VI) oxidation.
Caption: Workflow for the synthesis of this compound via TEMPO-mediated oxidation.
Caption: Workflow for the synthesis of this compound via Ruthenium-catalyzed oxidation.
Conclusion
The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for hazardous reagents. For rapid, high-conversion synthesis on a laboratory scale, the chromium (VI) on silica gel method is highly effective, though it requires handling of toxic heavy metals. The TEMPO-mediated oxidation offers a high-yielding and more environmentally benign alternative, although the reagents may be more costly. The ruthenium-catalyzed oxidation provides a catalytic option but appears to be lower yielding and requires longer reaction times and pressure equipment. The oximation step is consistently high-yielding across all routes. Researchers should carefully consider these factors when planning the synthesis of this important bioactive molecule.
References
A Comparative Analysis of Betulinic Acid and Doxorubicin in Breast Cancer Cells
A Guide for Researchers and Drug Development Professionals
In the ongoing search for more effective and less toxic cancer therapies, natural compounds are a significant area of interest. This guide provides a comparative overview of betulinic acid, a naturally occurring pentacyclic triterpenoid, and doxorubicin, a long-established chemotherapeutic agent, in the context of their application against breast cancer cells.
Disclaimer: This comparison focuses on betulinic acid and its derivatives due to the limited availability of specific research on betulinic aldehyde oxime in direct comparison with doxorubicin. The findings related to betulinic acid are presented as a proxy to inform on the potential of related compounds.
Performance Overview: Cytotoxicity and Apoptotic Induction
The efficacy of an anticancer agent is primarily evaluated by its ability to inhibit cancer cell growth (cytotoxicity) and to induce programmed cell death (apoptosis). The following tables summarize the available quantitative data for betulinic acid and doxorubicin in common breast cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Betulinic Acid | MDA-MB-231 | ~58 µg/mL (~127 µM) | Not Specified | [1] |
| MDA-MB-231 | Dependent on incubation time | 24h, 48h, 72h | [2] | |
| MCF-7 | 11.5 ± 1.8 | 72h | [3] | |
| MCF-7 | 8 - 14 | Not Specified | [4] | |
| Doxorubicin | MCF-7 | 4 | Not Specified | [5] |
| MDA-MB-231 | 1 | Not Specified | ||
| AMJ13 | 223.6 µg/mL (~414 µM) | Not Specified | ||
| MCF-7 | ~0.08 | Not Specified | ||
| MDA-MB-231 | Not Specified | Not Specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density, treatment duration, and assay methodology.
Table 2: Induction of Apoptosis
Apoptosis is a critical mechanism for eliminating cancerous cells. The data below highlights the pro-apoptotic effects of both compounds.
| Compound | Cell Line | Key Apoptotic Effects | Reference |
| Betulinic Acid | MDA-MB-231 | Induces apoptosis, characterized by cell blebbing and shrinkage. | |
| MDA-MB-231 | Decreased proliferation and induced apoptosis. Down-regulation of Bcl-2 protein. | ||
| MCF-7 | Induces apoptosis. | ||
| Doxorubicin | MCF-7 & MDA-MB-231 | Upregulates pro-apoptotic proteins (Bax, caspase-8, caspase-3) and downregulates the anti-apoptotic protein Bcl-2. |
Mechanisms of Action: A Tale of Two Pathways
Betulinic acid and doxorubicin employ distinct molecular mechanisms to exert their anticancer effects.
Doxorubicin primarily acts by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS). This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Betulinic acid has been shown to induce apoptosis through multiple pathways. It can directly target mitochondria, leading to the release of cytochrome c and the activation of caspases. Furthermore, it has been reported to modulate the expression of Sp transcription factors and microRNA-27a, which are involved in cancer cell proliferation and survival. Some studies also suggest its role in inhibiting the NF-κB signaling pathway.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by doxorubicin and betulinic acid.
Caption: Doxorubicin's mechanism of action in breast cancer cells.
Caption: Key signaling pathways affected by Betulinic Acid.
Experimental Protocols
The data presented in this guide is typically generated using a set of standard laboratory techniques. Below are detailed methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of betulinic acid or doxorubicin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing anticancer compounds.
Conclusion
Both betulinic acid and doxorubicin demonstrate significant anticancer activity against breast cancer cells, albeit through different mechanisms. Doxorubicin is a potent, well-established cytotoxic agent, but its clinical use is often limited by severe side effects. Betulinic acid, a natural compound, shows promise as a potential therapeutic agent that may offer a more favorable safety profile. Further research, particularly direct comparative studies and in vivo experiments, is necessary to fully elucidate the therapeutic potential of betulinic acid and its derivatives in the treatment of breast cancer. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their drug discovery and development efforts.
References
Navigating the Nuances of Bioactivity: A Comparative Guide to Synthesized Betulinic Aldehyde Oxime and Its Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with reproducible bioactivity is paramount. Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a compound of interest. However, a comprehensive analysis of the reproducibility of its biological effects remains a critical need. This guide provides an objective comparison of the reported bioactivity of synthesized this compound, alongside its more extensively studied precursor, betulinic acid, and a structurally related analog, betulonic acid oxime. By presenting available experimental data and detailed methodologies, this guide aims to offer a clear perspective on the current state of research and highlight areas for future investigation.
Unveiling the Bioactivity Profile: A Data-Driven Comparison
The reproducibility of a compound's bioactivity is a cornerstone of preclinical drug development. To assess this for this compound, a thorough review of existing literature was conducted. While data specifically on this compound is limited, the available findings provide a foundational understanding of its potential. This is contrasted with the more robust datasets available for betulinic acid and betulonic acid oxime.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Huh7 (Hepatocellular Carcinoma) | 50 | [1] |
| Betulonic Acid Oxime | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | [2] |
| G-361 (Malignant Melanoma) | 21.3 ± 2.8 | [2] | |
| HeLa (Cervical Cancer) | 24.5 ± 1.8 | [2] | |
| Betulinic Acid | A375 (Malignant Melanoma) | 16.91 | [3] |
| B164A5 (Murine Melanoma) | >20 | ||
| Du-145 (Prostate Cancer) | 7.3 - 10.6 | ||
| Hs294T (Melanoma) | 7.3 - 10.6 | ||
| MCF-7 (Breast Adenocarcinoma) | 7.3 - 10.6 |
Table 1: Comparative Cytotoxicity of this compound and Related Compounds. This table summarizes the reported IC50 values for this compound, betulonic acid oxime, and betulinic acid against various cancer cell lines. The limited data for this compound highlights the need for further research to establish a more comprehensive and reproducible cytotoxicity profile.
Antimicrobial and Antiviral Activity
Beyond its anticancer potential, the bioactivity of this compound extends to antimicrobial and antiviral effects.
| Compound | Organism/Virus | Activity | Reference |
| This compound | E. aerogenes, E. coli, E. faecalis, P. aeruginosa, S. aureus, C. albicans | Active at 50 µM | |
| Leishmania donovani amastigotes | Active at 50 µM | ||
| Betulonic Acid Oxime Derivative (Benzyl ester of platanic acid oxime) | HIV-1 | EC50 = 3.2 ± 0.43 µM | |
| HSV-1 | EC50 > 100 µM | ||
| Betulinic Acid | HIV-1 | EC50 = 23 µM |
Table 2: Antimicrobial and Antiviral Activities. This table showcases the broader bioactivity profile of this compound and its analogs. The data suggests that while this compound possesses antimicrobial and antiparasitic properties, specific derivatives of related oximes exhibit potent and selective antiviral activity.
Deconstructing the "How": Experimental Protocols
To ensure the reproducibility of scientific findings, a detailed understanding of the experimental methodologies is crucial. The following sections outline the typical protocols used for the synthesis and bioactivity assessment of these compounds.
Synthesis of this compound
The synthesis of this compound typically involves the conversion of betulin to betulinic aldehyde, followed by an oximation reaction.
Step 1: Selective Oxidation of Betulin: Betulin is selectively oxidized at the C-28 primary hydroxyl group to yield betulinic aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) or reagents used in Swern oxidation.
Step 2: Oximation of Betulinic Aldehyde: The resulting betulinic aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine, to form this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Exploring the Mechanism of Action: Signaling Pathways
The bioactivity of betulinic acid and its derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways implicated is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.
Studies on betulinic acid suggest that it can inhibit the PI3K/Akt signaling pathway. This inhibition prevents the downstream signaling that promotes cell survival and proliferation, ultimately leading to the induction of apoptosis. While the direct effect of this compound on this pathway requires further investigation, its structural similarity to betulinic acid suggests a potentially similar mechanism of action.
Conclusion and Future Directions
The available evidence suggests that synthesized this compound possesses promising bioactivity, including cytotoxic, antimicrobial, and antiparasitic effects. However, a critical gap exists in the scientific literature regarding the reproducibility of these findings. To establish this compound as a viable lead compound for drug development, further independent studies are imperative.
Researchers are encouraged to:
-
Conduct comprehensive in vitro cytotoxicity screening of this compound against a wider panel of cancer cell lines to establish a more detailed and reproducible bioactivity profile.
-
Investigate the antiviral activity of this compound against a range of viruses to explore its potential as a broad-spectrum antiviral agent.
-
Elucidate the precise molecular mechanisms of action, including its effects on key signaling pathways like PI3K/Akt and apoptosis.
-
Publish detailed experimental protocols for both synthesis and bioactivity assays to facilitate inter-laboratory validation and ensure the reproducibility of results.
By addressing these key areas, the scientific community can build a more robust understanding of the therapeutic potential of this compound and pave the way for its potential translation into clinical applications.
References
- 1. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Unveiling the Molecular Targets of Betulinic Aldehyde Oxime: A Comparative Cross-Validation Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the likely molecular targets of betulinic aldehyde oxime. By drawing comparisons with its parent compound, betulinic acid, and other known inhibitors, this document offers a data-driven perspective on its potential mechanisms of action, supported by detailed experimental protocols and signaling pathway visualizations.
While direct experimental validation for this compound is emerging, extensive research on the structurally similar pentacyclic triterpenoid, betulinic acid, and its derivatives strongly points towards two primary molecular targets: the PI3K/Akt signaling pathway and Topoisomerase I . This guide will objectively compare the performance of betulinic acid and its derivatives with other well-established inhibitors of these targets, providing a robust framework for evaluating the therapeutic potential of this compound.
Comparative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the cytotoxic IC50 values of betulinic acid and its derivatives against various cancer cell lines, alongside known inhibitors of the PI3K/Akt pathway and Topoisomerase I. This comparative data provides a quantitative basis for assessing the potential efficacy of this compound.
Table 1: Cytotoxicity of Betulinic Acid and Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Betulinic Acid | Melanoma (A375) | 16.91[1] |
| Betulinic Acid | Melanoma (Me665/2/21, Me665/2/60) | ~3.3 - 3.5 (converted from 1.5-1.6 µg/mL)[2] |
| Betulinic Acid | Neuroblastoma | ~30.7 - 37.2 (converted from 14-17 µg/mL)[2] |
| Betulinic Acid | Ovarian Cancer | ~3.9 - 9.8 (converted from 1.8-4.5 µg/mL)[2] |
| Betulinic Acid | Lung Cancer | ~3.3 - 9.2 (converted from 1.5-4.2 µg/mL)[2] |
| Betulinic Acid | Cervical Cancer | ~3.9 (converted from 1.8 µg/mL) |
| Betulinic Acid Ester Derivative (Compound 11a) | Colon Cancer (HCT-116) | 3.13 |
| Betulinic Acid Ester Derivative (Compound 11a) | Breast Cancer (MCF-7) | 7.15 |
| This compound | Hepatocellular Carcinoma (Huh7) | Cytotoxic at 50 µM |
Table 2: Comparative IC50 Values of PI3K/Akt Pathway Inhibitors
| Inhibitor | Target | Cancer Cell Line | IC50 (nM) |
| Reference PI3K Inhibitors | |||
| GDC-0980 (Dual PI3K/mTOR inhibitor) | PI3Kα/β/δ/γ, mTOR | Not specified | 5 / 27 / 7 / 14, 17 (Ki) |
| PKI-402 (Dual PI3K/mTOR inhibitor) | PI3Kα/β/δ/γ, mTOR | Not specified | 1 / 7 / 14 / 16, 1.7 |
| Betulinic Acid Derivatives (Inferred PI3K/Akt pathway inhibition) | |||
| Betulinic Acid | PI3K/Akt Pathway | Glioma (U251) | Not specified, reduces p-Akt |
| C-3 Cyano Analog of Betulinic Acid | PI3K p110α, p85α | Leukemia (HL-60) | Not specified, decreases expression |
Table 3: Comparative IC50 Values of Topoisomerase I Inhibitors
| Inhibitor | Target | Cancer Cell Line | IC50 (nM) |
| Reference Topoisomerase I Inhibitors | |||
| Camptothecin | Topoisomerase I | Cell-free assay | 680 |
| Camptothecin | Colon (HT29) | 37 - 48 | |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | Colon (HT-29) | 8.8 |
| Topotecan | Topoisomerase I | Colon (HT-29) | 33 |
| Betulinic Acid and Derivatives (Inferred Topoisomerase I inhibition) | |||
| Dihydro betulinic acid | Topoisomerase I | Cell-free assay | 500,000 (0.5 mM) |
| Betulinic Acid Derivative (Compound 9) | Topoisomerase I | Cell-free assay | More potent than Camptothecin |
Experimental Protocols for Target Validation
To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to determine the effect of a compound on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt. A decrease in phosphorylated Akt (p-Akt) relative to total Akt indicates inhibition of the pathway.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7, PC-3) in appropriate media until they reach 70-80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., GDC-0980) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the proteins by boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.
1. Reaction Setup:
-
In a reaction tube, combine the following components:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.5 mM EDTA, 30 µg/mL BSA)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compound at various concentrations (e.g., this compound) or a known inhibitor (e.g., Camptothecin). Include a vehicle control.
-
Human Topoisomerase I enzyme.
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
3. Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
4. Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
5. Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of the test compound. The intensity of the bands can be quantified to determine the IC50 value of the inhibitor.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The PI3K/Akt signaling pathway and the proposed point of inhibition by this compound.
Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.
References
Unveiling the Potential: A Comparative Guide to the Structure-Activity Relationship of Betulinic Aldehyde Oxime Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of betulinic aldehyde oxime derivatives, offering insights into their structure-activity relationships (SAR) as potential therapeutic agents. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of these promising compounds.
Betulinic aldehyde, a derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a valuable scaffold in medicinal chemistry.[1] Its structural modification, particularly at the C-28 position to form oxime derivatives, has yielded compounds with a spectrum of biological activities, including cytotoxic and antiviral effects.[2][3] This guide synthesizes available data to elucidate the structural features influencing the biological efficacy of these derivatives.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives and related compounds has been evaluated against various cancer cell lines and viruses. The following table summarizes the key quantitative data from these studies, providing a basis for understanding their structure-activity relationships.
| Compound/Derivative | Target Cell Line/Virus | Activity Metric | Value | Selectivity Index (SI) | Reference |
| Betulonic acid oxime (3) | CCRF-CEM (T-lymphoblastic leukemia) | IC50 | 18.9 ± 1.1 μM | 2.4 | [2][3] |
| G-361 (Malignant melanoma) | IC50 | 21.3 ± 2.8 μM | 2.2 | ||
| Platanic acid oxime (15) | HIV-1 | EC50 | 36 ± 4.0 μM | - | |
| HSV-1 | EC50 | 48 ± 6.0 μM | - | ||
| Benzyl ester of platanic acid oxime (17) | HIV-1 | EC50 | 3.2 ± 0.43 μM | > 31 | |
| HSV-1 | EC50 | > 100 μM | - | ||
| Side product (18) | HIV-1 | EC50 | 15 ± 1.3 μM | - | |
| HSV-1 | EC50 | 12 ± 0.21 μM | - | ||
| Side product (19) | HeLa (Cervical cancer) | IC50 | 24.5 ± 1.8 μM | - | |
| This compound | Huh7 (Hepatocellular carcinoma) | Cytotoxicity | Active at 50 µM | - | |
| E. aerogenes, E. coli, E. faecalis, P. aeruginosa, S. aureus, C. albicans | Antimicrobial | Active at 50 µM | - | ||
| L. donovani amastigotes | Anti-leishmanial | Active at 50 µM | - |
From the data, it is evident that modifications to the core structure significantly impact biological activity. For instance, the benzyl ester of platanic acid oxime (17) demonstrated potent and selective anti-HIV-1 activity with an EC50 of 3.2 ± 0.43 μM and a high selectivity index (>31), while showing no significant activity against HSV-1. In contrast, the parent platanic acid oxime (15) exhibited much weaker antiviral effects. This highlights the importance of the benzyl ester moiety for anti-HIV activity in this series.
Furthermore, betulonic acid oxime (3) displayed moderate cytotoxicity against several cancer cell lines, including T-lymphoblastic leukemia and malignant melanoma. The introduction of a methoxyl oxime at the C-3 position has been shown to result in a loss of cytotoxicity in some melanoma cell lines, suggesting that the nature of the substituent at this position is critical for activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for the replication and validation of these findings.
General Procedure for the Synthesis of Oxime Derivatives
Betulonic acid or related keto-derivatives are typically dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The reaction mixture is then refluxed for a specified period. After cooling, the mixture is processed, often by pouring it into water and filtering the resulting precipitate. The crude product is then purified, typically by column chromatography, to yield the desired oxime derivative.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., CCRF-CEM, MCF7, G-361, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Anti-HIV-1 Activity Assay
-
Cell Infection: MT-4 cells are infected with the HIV-1 strain (e.g., NL4-3) at a specific multiplicity of infection.
-
Compound Treatment: The infected cells are then seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for several days to allow for viral replication.
-
Viral Replication Measurement: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
References
- 1. glpbio.com [glpbio.com]
- 2. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 3. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Benchmarking Betulinic Aldehyde Oxime: A Comparative Guide for Kinase Inhibitor Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the kinase inhibitory potential of betulinic aldehyde oxime. Due to the current absence of publicly available, direct experimental data for this compound against a comprehensive kinase panel, this document utilizes inhibitory data from its metabolic precursor, betulin, as a proxy for illustrative comparison. This serves as a template for researchers to benchmark their own experimental findings for this compound against established kinase inhibitors.
Executive Summary
Betulinic acid and its derivatives have garnered significant interest for their potential as anti-cancer agents, with some demonstrating inhibitory activity against various protein kinases.[1][2] This guide focuses on this compound, a derivative of betulin. While direct kinase profiling data for the oxime is limited, its precursor, betulin, has been shown to be a multi-target inhibitor of several protein kinases.[3] This guide compares the inhibitory activity of betulin against several kinases with known FDA-approved inhibitors, providing a baseline for future studies on this compound.
Data Presentation: Comparative Kinase Inhibitor Performance
The following table summarizes the half-maximal inhibitory concentration (IC50) values for betulin against a panel of kinases. For comparative purposes, IC50 values for selected FDA-approved kinase inhibitors against the same targets are also presented.
| Kinase Target | Betulin IC50 (µM) | Comparative Inhibitor | Inhibitor IC50 (nM) |
| GSK-3α | 0.72 | Tideglusib | 60 |
| ABL1 | 0.93 | Imatinib | 25 |
| GSK-3β | 1.06 | CHIR-99021 | 6.7 |
| JAK3 | 1.08 | Tofacitinib | 1 |
| CK1ε | 2.11 | IC261 | 19 |
| VEGFR2 | 2.45 | Axitinib | 0.2 |
| NEK6 | 3.02 | Hesperadin | 25 |
Disclaimer: The IC50 values for betulin are presented as a proxy for the potential activity of this compound and are derived from published scientific literature.[3] The IC50 values for the comparative inhibitors are representative values from various sources.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of kinase inhibition data. The following are representative protocols for common in vitro kinase inhibition assays.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[4]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to kinase activity.
Procedure:
-
Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, and various concentrations of the test compound (e.g., this compound) in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method for quantifying kinase activity.
Principle: The assay typically involves a biotinylated substrate, a kinase, ATP, and two detection reagents: a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated by the kinase, the binding of the antibody and streptavidin-XL665 to the substrate brings the europium and XL665 into close proximity, allowing for FRET to occur.
Procedure:
-
Kinase Reaction: In a suitable assay plate, combine the kinase, biotinylated substrate, and the test inhibitor at various concentrations.
-
Initiation: Add ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a solution containing the europium-labeled anti-phospho-antibody and streptavidin-XL665.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is proportional to the level of substrate phosphorylation.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the activity of its precursor, betulin, and other derivatives which have been shown to interact with components of these pathways.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Caption: Experimental workflow for kinase inhibitor screening.
Caption: Logical framework for comparative analysis.
References
- 1. Phytochemical library screening reveals betulinic acid as a novel Skp2-SCF E3 ligase inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical library screening reveals betulinic acid as a novel Skp2‐SCF E3 ligase inhibitor in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
Comparative In Vivo Efficacy of Betulinic Aldehyde Oxime Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of betulinic aldehyde oxime analogs and related derivatives, supported by available experimental data. Due to the limited public data on direct comparative in vivo studies of multiple this compound analogs, this guide centers on a key in vivo study of a closely related betulinic acid oxime derivative and contextualizes its performance with in vitro data for other analogs.
Betulinic acid and its derivatives, including betulinic aldehyde oximes, are a class of lupane-type triterpenoids that have garnered significant interest for their potential as anticancer agents.[1] These compounds have been shown to induce apoptosis in various cancer cell lines, often sparing normal cells.[1][2] However, the poor aqueous solubility and limited bioavailability of the parent compounds have driven the development of numerous analogs to improve their pharmacokinetic profiles and in vivo efficacy.[3][4]
Comparative Efficacy Data
While extensive in vitro data exists for a variety of betulinic aldehyde and acid derivatives, comprehensive comparative in vivo efficacy data for this compound analogs remains scarce. However, a pivotal study on a C-3 modified 4-nitrobenzyl-oximino derivative of betulinic acid (referred to as Derivative 1) provides valuable in vivo insights that can inform the development of related compounds.
In Vivo Antitumor Efficacy in a Human Colon Cancer Xenograft Model
A study was conducted to evaluate the in vivo anti-tumor efficacy of a 4-nitrobenzyl-oximino betulinic acid derivative compared to the parent compound, betulinic acid (BA). The experiment utilized a human colon cancer (HT-29) xenograft model in nude mice.
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Animal Model | Reference |
| Betulinic Acid (BA) | 25 mg/kg | Intraperitoneal | ~40% | Human Colon Cancer (HT-29) Xenograft in Nude Mice | |
| Derivative 1 (4-nitrobenzyl-oximino BA) | 25 mg/kg | Intraperitoneal | ~65% | Human Colon Cancer (HT-29) Xenograft in Nude Mice |
Key Finding: The 4-nitrobenzyl-oximino derivative demonstrated significantly better in vivo anti-tumor efficacy compared to the parent betulinic acid in this model.
In Vitro Cytotoxicity of Betulinic Aldehyde and Related Oxime Derivatives
The following table summarizes the in vitro cytotoxic activity of various betulinic aldehyde and betulonic acid oxime derivatives against different human cancer cell lines. This data provides a basis for selecting candidates for future in vivo studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulonic acid oxime | T-lymphoblastic leukemia (CCRF-CEM) | 18.9 ± 1.1 | |
| Betulonic acid oxime | Malignant melanoma (G-361) | 21.3 ± 2.8 | |
| 3-acetylbetulinic aldehyde | Myelomonocytic leukaemia (MV-4-11) | >20 | |
| Derivative of betulinic aldehyde (Compound 16) | Myelomonocytic leukaemia (MV-4-11) | 11.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the in vivo evaluation of this compound analogs.
Human Tumor Xenograft Model
This protocol outlines the procedure for establishing and utilizing a subcutaneous human tumor xenograft model in immunocompromised mice to assess the anti-tumor efficacy of novel compounds.
-
Cell Culture: Human cancer cells (e.g., HT-29 for colon cancer) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of tumor cells (typically 5-10 x 10^6 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomly assigned to treatment and control groups. The test compounds (e.g., this compound analogs) and vehicle control are administered via the specified route (e.g., intraperitoneal injection) at the predetermined dosage and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Pharmacokinetic Studies in Rodents
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Animal Model: Male rodents (e.g., rats or mice) are used.
-
Compound Administration: The test compound is administered via the intended clinical route (e.g., intravenous or oral).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated from the plasma concentration-time data. The study on the 4-nitrobenzyl-oximino derivative of betulinic acid found that it possessed good in vitro metabolic stability.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.
Caption: Experimental workflow for the evaluation of this compound analogs.
Caption: Proposed mitochondrial pathway of apoptosis induced by betulinic acid analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of Betulinic Aldehyde Oxime: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of betulinic aldehyde oxime, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C30H49NO2 | [2] |
| Molecular Weight | 455.7 g/mol | [2] |
| Solubility | Soluble in DMF, DMSO, and Ethanol (30 mg/ml for a similar compound) | [1] |
Operational and Disposal Plan
Given the hazardous nature of this compound and the lack of a specific, validated neutralization protocol, the primary and recommended method of disposal is through a licensed hazardous waste management company. This approach ensures compliance with regulations and minimizes safety risks.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and solutions containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used.
-
-
Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong acids, bases, and oxidizing agents. Oximes can undergo hydrolysis in the presence of strong acids and may react with other reagents.[3]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for hazardous waste disposal requests. The EHS department will work with a licensed hazardous waste contractor for final disposal.
-
Experimental Protocols Cited
While direct experimental protocols for the disposal of this compound are not established in publicly available literature, the general reactivity of oximes provides insight into why professional disposal is the safest option.
-
Acid Hydrolysis: Oximes can be hydrolyzed to the corresponding aldehyde or ketone and a hydroxylamine by heating with inorganic acids. However, this process requires specific reaction conditions and would generate secondary hazardous waste streams that also require proper disposal.
-
Beckmann Rearrangement: Treatment of oximes with various acids can induce a rearrangement to form amides. This is a synthetic transformation and not a disposal method, as the resulting amide would also need to be disposed of as chemical waste.
Due to the complexity and potential hazards of these chemical reactions, in-lab treatment of this compound waste is not recommended without a thoroughly validated and safety-approved protocol.
Logical Relationship Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Betulinic aldehyde oxime
For Researchers, Scientists, and Drug Development Professionals
Betulinic aldehyde oxime is a white to off-white powder.[1] It is a derivative of betulin and is noted for its antimicrobial and cytotoxic properties.[2][3] Due to its potential hazards, appropriate personal protective equipment (PPE) and handling procedures are imperative to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Specifications and Best Practices |
| Low-Hazard Tasks (e.g., weighing in a ventilated balance enclosure, preparing dilute solutions in a fume hood) | • Safety glasses with side shields• Standard laboratory coat• Nitrile gloves | Safety glasses must meet ANSI Z87.1 standards.[4] Lab coats should be fully buttoned.[5] Inspect gloves for any signs of degradation or puncture before use. |
| Moderate-Hazard Tasks (e.g., preparing concentrated solutions, transfers of powder outside of a containment system) | • Chemical splash goggles• Chemical-resistant lab coat or apron• Nitrile or neoprene gloves (consider double-gloving)• Respiratory protection (if not in a fume hood) | Goggles provide a seal around the eyes for superior protection against splashes. A chemical-resistant apron provides an additional layer of protection. Double-gloving is recommended for increased protection against chemical permeation. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient. |
| High-Hazard Tasks (e.g., large-scale reactions, potential for aerosol generation) | • Face shield worn over chemical splash goggles• Chemical-resistant suit or coveralls• Heavy-duty chemical-resistant gloves (e.g., butyl rubber)• Respiratory protection | A face shield protects the entire face from splashes. Full-body protection is necessary to prevent skin contact. Heavy-duty gloves offer extended protection. All work should be conducted in a certified chemical fume hood. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before starting work.
2. Donning PPE:
-
Follow the PPE recommendations in the table above based on the planned procedure.
-
Ensure gloves overlap the cuffs of the lab coat.
3. Chemical Handling:
-
Conduct all manipulations of solid and concentrated forms of this compound within a chemical fume hood to prevent inhalation of dust or vapors.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers of this compound tightly sealed when not in use.
4. Post-Handling Procedures:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE carefully to avoid contaminating skin. Dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves) in a clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions may be subject to specific local regulations for sewer disposal. However, it is generally recommended to collect all liquid waste containing this compound in a labeled hazardous waste container. Do not pour organic solutions down the drain.
-
Sharps: Dispose of any needles or other contaminated sharps in a designated sharps container.
-
Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste.
Always follow your institution's specific hazardous waste disposal procedures.
Experimental Workflow and Safety Precautions
Caption: Workflow for Safely Handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
